2'-Chloro-biphenyl-4-sulfonyl chloride
Description
BenchChem offers high-quality 2'-Chloro-biphenyl-4-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Chloro-biphenyl-4-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H8Cl2O2S |
|---|---|
Molecular Weight |
287.2 g/mol |
IUPAC Name |
4-(2-chlorophenyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H8Cl2O2S/c13-12-4-2-1-3-11(12)9-5-7-10(8-6-9)17(14,15)16/h1-8H |
InChI Key |
OGZODMYRDHBIRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Solubility of 2'-Chloro-biphenyl-4-sulfonyl chloride
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Challenges of Sulfonyl Chloride Solubility
As a Senior Application Scientist, I've frequently encountered the challenges associated with characterizing reactive intermediates like 2'-Chloro-biphenyl-4-sulfonyl chloride. A thorough understanding of a compound's solubility is a cornerstone of successful process development, formulation, and scale-up. However, for reactive molecules, determining this fundamental property is far from trivial. This guide is born from field-proven experience, designed to provide not just data, but a robust framework for understanding and determining the solubility of this and similar reactive sulfonyl chlorides. We will delve into the "why" behind the experimental choices, ensuring a self-validating and scientifically sound approach.
The Physicochemical Landscape of 2'-Chloro-biphenyl-4-sulfonyl chloride
2'-Chloro-biphenyl-4-sulfonyl chloride is a sulfonyl chloride derivative of 2-chlorobiphenyl. The presence of the sulfonyl chloride functional group renders the molecule highly reactive, particularly towards nucleophiles. This reactivity is a double-edged sword: it makes the compound a versatile synthetic intermediate but also complicates the determination of its intrinsic physical properties, such as solubility.
Key Structural Features Influencing Solubility:
-
Biphenyl Core: The non-polar biphenyl structure suggests a preference for solubility in organic solvents over aqueous media.
-
Sulfonyl Chloride Group: This polar and highly electrophilic group can engage in dipole-dipole interactions, but its primary influence on solubility determination is its reactivity.
-
2'-Chloro Substituent: The chlorine atom on the second phenyl ring can influence the molecule's crystal lattice energy and its interaction with solvents.
Due to the limited availability of specific quantitative solubility data for 2'-Chloro-biphenyl-4-sulfonyl chloride in public literature, we will utilize data for the closely related and structurally similar 4-biphenylsulfonyl chloride as a predictive model throughout this guide. This analog provides a valuable baseline for understanding the expected solubility behavior.
Table 1: Physicochemical Properties of 4-Biphenylsulfonyl chloride (CAS 1623-93-4)
| Property | Value | Source |
| Molecular Formula | C₁₂H₉ClO₂S | [1] |
| Molecular Weight | 252.72 g/mol | [2] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 103-108 °C | [2] |
| Qualitative Solubility | Soluble in dichloromethane and chloroform; Insoluble in water | [1] |
The Critical Role of Solvent Selection and Reactivity
The paramount consideration when determining the solubility of 2'-Chloro-biphenyl-4-sulfonyl chloride is its reactivity with protic solvents like water and alcohols. The sulfonyl chloride group will readily undergo solvolysis, leading to the formation of the corresponding sulfonic acid or sulfonate ester. This reaction not only consumes the compound of interest but also generates byproducts that can interfere with the analysis.
Therefore, the choice of solvent is critical. Aprotic solvents are essential for accurately measuring the solubility of the intact sulfonyl chloride.
Table 2: Recommended Solvent Classes for Solubility Determination
| Solvent Class | Examples | Rationale |
| Aprotic Non-Polar | Toluene, Hexane | Minimizes solvolysis, but solubility may be limited. |
| Aprotic Polar | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | Generally good solvents for non-polar compounds, aprotic nature prevents reaction. |
| Aprotic Highly Polar | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Higher polarity may enhance solubility, but careful drying is crucial as these can be hygroscopic. |
| Protic (for reactivity studies) | Methanol, Ethanol, Water | Not suitable for determining the solubility of the sulfonyl chloride itself, but useful for studying the rate of solvolysis. |
Experimental Protocol for Determining Solubility
This section provides a detailed, step-by-step methodology for the accurate determination of the solubility of 2'-Chloro-biphenyl-4-sulfonyl chloride. This protocol is designed to be a self-validating system, incorporating controls to ensure the integrity of the data.
Materials and Equipment
-
2'-Chloro-biphenyl-4-sulfonyl chloride (high purity)
-
Anhydrous aprotic solvents (DCM, THF, Acetone, Acetonitrile, etc.)
-
Analytical balance
-
Vials with screw caps and PTFE septa
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (0.22 µm, PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Reference standard of 2'-Chloro-biphenyl-4-sulfonyl chloride for analytical method calibration
Experimental Workflow
The following diagram illustrates the key steps in the solubility determination process.
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 2'-Chloro-biphenyl-4-sulfonyl chloride into a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Carefully add a precise volume of the selected anhydrous aprotic solvent to each vial.
-
Seal the vials tightly with screw caps fitted with PTFE septa to prevent solvent evaporation and moisture ingress.
-
-
Equilibration:
-
Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours. The goal is to reach a state where the concentration of the dissolved solid in the solvent remains constant. A kinetic study can be performed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the excess solid to settle to the bottom of the vials.
-
Carefully draw a sample of the supernatant using a syringe and immediately pass it through a 0.22 µm PTFE syringe filter to remove any undissolved solid particles. This step is critical to avoid artificially high solubility readings.
-
Accurately dilute the filtered supernatant with the same anhydrous solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.
-
Prepare a calibration curve using accurately weighed standards of 2'-Chloro-biphenyl-4-sulfonyl chloride to determine the concentration of the dissolved compound in the samples.
-
The solubility is then calculated by taking into account the dilution factor.
-
Self-Validating System: Ensuring Data Integrity
To ensure the trustworthiness of the obtained solubility data, the following checks should be integrated into the protocol:
-
Time to Equilibrium: Samples should be taken at different time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating that equilibrium has been established.
-
Solid-State Analysis: The remaining solid material after the experiment should be analyzed (e.g., by melting point or spectroscopy) to confirm that it is the original, unreacted 2'-Chloro-biphenyl-4-sulfonyl chloride. This verifies that no significant degradation has occurred during the experiment.
-
Use of Anhydrous Solvents: The water content of the solvents should be minimized and, if possible, measured before and after the experiment to ensure that solvolysis has not significantly impacted the results.
Predictive Solubility Data and Interpretation
Table 3: Predicted Qualitative Solubility of 2'-Chloro-biphenyl-4-sulfonyl chloride
| Solvent | Predicted Solubility | Rationale |
| Water | Insoluble/Reactive | The non-polar biphenyl core leads to low aqueous solubility, and the sulfonyl chloride group will react with water. |
| Hexane | Sparingly Soluble | The molecule may have some solubility in non-polar solvents, but the polar sulfonyl chloride group will limit it. |
| Toluene | Moderately Soluble | The aromatic nature of toluene will likely lead to better solubility than hexane. |
| Dichloromethane | Soluble | A good solvent for many organic compounds, expected to effectively solvate the molecule. |
| Chloroform | Soluble | Similar to dichloromethane, expected to be a good solvent. |
| Tetrahydrofuran (THF) | Soluble | The ether functionality and its polarity should facilitate dissolution. |
| Acetone | Soluble | A polar aprotic solvent that should be effective in dissolving the compound. |
| Acetonitrile | Soluble | Another polar aprotic solvent that is expected to be a good solvent. |
| Dimethylformamide (DMF) | Very Soluble | A highly polar aprotic solvent that is likely to show high solubility. |
| Dimethyl sulfoxide (DMSO) | Very Soluble | Similar to DMF, expected to be a very good solvent. |
Logical Framework for Solubility Studies
The following diagram outlines the logical decision-making process for conducting a comprehensive solubility study of a reactive compound like 2'-Chloro-biphenyl-4-sulfonyl chloride.
Caption: Logical framework for a solubility study of a reactive compound.
Conclusion: A Pathway to Accurate Solubility Determination
While a definitive, quantitative solubility value for 2'-Chloro-biphenyl-4-sulfonyl chloride remains to be published, this guide provides a robust and scientifically sound framework for its determination. By understanding the inherent reactivity of the sulfonyl chloride group, selecting appropriate aprotic solvents, and employing a self-validating experimental protocol, researchers can confidently and accurately measure this critical physicochemical property. The provided methodologies and predictive data based on a close structural analog serve as a valuable resource for scientists and professionals in the field of drug development and chemical research, enabling more informed decisions in process design and formulation.
References
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8: Identification of Unknowns (Experiment) . Chemistry LibreTexts. (2020-06-29). [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . [Link]
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The Experimental Determination of Solubilities . ResearchGate. [Link]
-
Aqueous Solubility of Polychlorinated Biphenyls Related to Molecular Structure . Environmental Science & Technology. [Link]
-
4. CHEMICAL AND PHYSICAL INFORMATION . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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A Technical Guide to the Spectroscopic Characterization of 2'-Chloro-biphenyl-4-sulfonyl chloride
This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques and methodologies essential for the structural elucidation and characterization of 2'-Chloro-biphenyl-4-sulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical accuracy with field-proven insights to facilitate a thorough understanding of the molecule's spectroscopic profile. While direct experimental spectra for this specific compound are not widely available in the public domain, this guide will present predicted data based on its structural motifs and provide detailed protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction
2'-Chloro-biphenyl-4-sulfonyl chloride (CAS No. 942475-02-7) is a bifunctional organic molecule featuring a chlorinated biphenyl core and a reactive sulfonyl chloride group.[1] This unique combination of a stable, sterically influential biphenyl scaffold and an electrophilic sulfonyl chloride moiety makes it a valuable intermediate in medicinal chemistry and materials science. The precise characterization of its structure is paramount to ensure the desired outcomes in subsequent synthetic transformations and biological assays. Spectroscopic methods provide the necessary tools for unambiguous structural confirmation and purity assessment.
This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and MS for the comprehensive analysis of 2'-Chloro-biphenyl-4-sulfonyl chloride.
Molecular Structure and Spectroscopic Overview
The structure of 2'-Chloro-biphenyl-4-sulfonyl chloride dictates its expected spectroscopic features. The molecule consists of two phenyl rings linked by a single bond. One ring is substituted with a chlorine atom at the 2' position, and the other is substituted with a sulfonyl chloride group at the 4-position. This arrangement leads to a complex and informative set of signals in its various spectra.
Caption: Molecular structure of 2'-Chloro-biphenyl-4-sulfonyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2'-Chloro-biphenyl-4-sulfonyl chloride is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the two phenyl rings will exhibit distinct chemical shifts and coupling patterns due to the influence of the chloro and sulfonyl chloride substituents.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2, H-6 | 8.0 - 8.2 | Doublet | 2H |
| H-3, H-5 | 7.6 - 7.8 | Doublet | 2H |
| H-3' | 7.4 - 7.6 | Multiplet | 1H |
| H-4' | 7.3 - 7.5 | Multiplet | 1H |
| H-5' | 7.2 - 7.4 | Multiplet | 1H |
| H-6' | 7.5 - 7.7 | Multiplet | 1H |
-
Rationale: The protons on the phenyl ring bearing the sulfonyl chloride group are expected to be the most deshielded due to the strong electron-withdrawing nature of the -SO₂Cl group. The protons ortho to the sulfonyl chloride (H-2, H-6) will likely appear as a doublet downfield. The protons on the chlorine-substituted ring will have chemical shifts influenced by both the anisotropic effect of the adjacent ring and the electronic effect of the chlorine atom.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule. Due to the unsymmetrical nature of the 2'-chloro-biphenyl moiety, all 12 aromatic carbons are expected to be chemically non-equivalent and thus produce distinct signals.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-4 | 145 - 150 |
| C-1 | 140 - 145 |
| C-2', C-1' | 135 - 140 |
| Aromatic C-H | 125 - 135 |
| Aromatic C-Cl | 130 - 135 |
-
Rationale: The carbons directly attached to the electron-withdrawing sulfonyl chloride (C-4) and the other phenyl ring (C-1 and C-1') will be significantly downfield. The carbon bearing the chlorine atom (C-2') will also show a characteristic downfield shift. The remaining aromatic carbons will resonate in the typical range of 125-135 ppm.
Experimental Protocol for NMR Analysis
Sample Preparation:
-
Accurately weigh 5-10 mg of 2'-Chloro-biphenyl-4-sulfonyl chloride into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Due to the reactivity of the sulfonyl chloride group, aprotic solvents are required.[2]
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
Instrumental Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (typically several hundred to thousands).
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to specific protons in the molecule.
-
Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values.
Caption: General workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule. For 2'-Chloro-biphenyl-4-sulfonyl chloride, IR spectroscopy is particularly useful for confirming the presence of the sulfonyl chloride group.
Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O stretch | 1370 - 1410 | Strong |
| Sulfonyl Chloride (SO₂Cl) | Symmetric S=O stretch | 1166 - 1204 | Strong |
| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium to Weak |
| Aromatic C=C | C=C stretch | 1450 - 1600 | Medium to Weak |
| C-Cl | C-Cl stretch | 600 - 800 | Medium to Strong |
-
Rationale: The most characteristic absorptions for a sulfonyl chloride are the strong bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds.[3] The presence of aromatic C-H and C=C stretching vibrations will confirm the biphenyl core.
Experimental Protocol for IR Analysis (ATR)
Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples with minimal preparation.
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid 2'-Chloro-biphenyl-4-sulfonyl chloride sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample.
-
Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. For 2'-Chloro-biphenyl-4-sulfonyl chloride, electron ionization (EI) mass spectrometry is expected to produce a characteristic fragmentation pattern.
Predicted Mass Spectrum and Fragmentation
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₂H₈Cl₂O₂S), which is approximately 286 g/mol . Due to the presence of two chlorine atoms and the natural isotopic abundance of ³⁵Cl and ³⁷Cl, the molecular ion will appear as a cluster of peaks (M, M+2, M+4) with a characteristic intensity ratio.
-
Key Fragmentation Pathways:
-
Loss of Cl: A significant fragment will likely be observed corresponding to the loss of the chlorine atom from the sulfonyl chloride group ([M-Cl]⁺).
-
Loss of SO₂: Fragmentation involving the loss of sulfur dioxide ([M-SO₂]⁺) to form a chlorinated biphenyl radical cation is also a probable pathway.
-
Cleavage of the C-S bond: Cleavage of the bond between the phenyl ring and the sulfur atom can lead to the formation of a 2-chlorobiphenyl cation.
-
Further Fragmentation: The initial fragments can undergo further loss of chlorine atoms or other small neutral molecules.
-
Caption: Predicted fragmentation pathway for 2'-Chloro-biphenyl-4-sulfonyl chloride.
Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like 2'-Chloro-biphenyl-4-sulfonyl chloride.
Sample Preparation:
-
Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate (typically 1-10 µg/mL).
Instrumental Parameters:
-
Gas Chromatograph (GC):
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Injector Temperature: 250-280 °C.
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.[4]
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 200-230 °C.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular weight (e.g., 350).
-
Conclusion
The comprehensive spectroscopic characterization of 2'-Chloro-biphenyl-4-sulfonyl chloride is achievable through the synergistic application of NMR, IR, and MS techniques. While this guide presents predicted data due to the limited availability of public experimental spectra, the provided protocols and interpretations offer a robust framework for researchers to acquire and analyze their own data. The structural insights gained from these spectroscopic methods are crucial for ensuring the quality and identity of this important synthetic intermediate, thereby underpinning the success of subsequent research and development endeavors.
References
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. Available at: [Link]
-
Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Agilent Technologies. Available at: [Link]
-
Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes. Analytical Methods. Available at: [Link]
-
IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]
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Supporting Information. American Chemical Society. Available at: [Link]
-
Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PMC. Available at: [Link]
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Guidelines on the determination of chlorinated hydrocarbons in sediment. OSPAR Commission. Available at: [Link]
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NMR Prediction. ACD/Labs. Available at: [Link]
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EPA-EAD: 1653: Chlorinated Phenolics associated with the pulp and paper industry. NEMI.gov. Available at: [Link]
-
Predict 13C carbon NMR spectra. NMRDB.org. Available at: [Link]
-
IR spectra prediction. Cheminfo.org. Available at: [Link]
-
4'-Chlorobiphenyl-4-sulfonyl chloride. PubChem. Available at: [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Available at: [Link]
-
Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. ResearchGate. Available at: [Link]
-
2-Chloro-4-biphenylol. PubChem. Available at: [Link]
-
33S NMR Spectra of Sulfonium Salts: Calculated and Experimental. PubMed. Available at: [Link]
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INFRARED SPECTROSCOPY (IR). University of Colorado Boulder. Available at: [Link]
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mass spectrometric ionization pattern of 209 polychlorinated biphenyls. Dioxin 20XX International Symposium. Available at: [Link]
-
Predict all NMR spectra. NMRDB.org. Available at: [Link]
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Infrared Spectroscopy. MMRC. Available at: [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC. Available at: [Link]
-
Infrared Spectroscopy. Michigan State University. Available at: [Link]
-
Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PubMed. Available at: [Link]
-
Table of Characteristic IR Absorptions. ICT Prague. Available at: [Link]
-
Molecular Structure Prediction Using Infrared Spectra. CS229: Machine Learning. Available at: [Link]
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nmrshiftdb2 - open nmr database on the web. nmrshiftdb2. Available at: [Link]
-
Basic principles and Instrumentation for IR spectroscopy. e-PG Pathshala. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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The Biphenyl Sulfonamide Pharmacophore: Chemical Dynamics and Biological Translation of 2'-Chloro-biphenyl-4-sulfonyl chloride
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In medicinal chemistry, 2'-Chloro-biphenyl-4-sulfonyl chloride is rarely an active pharmaceutical ingredient (API) in its native form. Due to the high reactivity of the sulfonyl chloride moiety, it functions as a critical electrophilic precursor . Its "mechanism of action" must therefore be understood across two distinct phases:
-
The Chemical Mechanism: The nucleophilic acyl substitution kinetics that allow it to covalently bond with amines, forming highly stable sulfonamides.
-
The Biological Mechanism: The subsequent pharmacological activity of the resulting 2'-chloro-biphenyl-4-sulfonamide pharmacophore, which acts as a potent lipophilic anchor in target proteins, notably as a Peroxisome Proliferator-Activated Receptor (PPAR) modulator[1].
This whitepaper details the chemical causality behind its structural integration, the biological pathways it modulates, and the self-validating experimental workflows required to synthesize and evaluate its derivatives.
The Chemical Mechanism: Electrophilic Sulfonylation
The core chemical mechanism of 2'-chloro-biphenyl-4-sulfonyl chloride is driven by the highly electrophilic hexavalent sulfur atom. The strong electron-withdrawing nature of the chlorine and oxygen atoms, combined with the resonance stabilization of the biphenyl ring, makes the sulfur highly susceptible to nucleophilic attack by primary or secondary amines.
Reaction Dynamics and Causality
The reaction proceeds via a bimolecular,
Because the generation of HCl can protonate unreacted amine nucleophiles—rendering them non-nucleophilic and halting the reaction—a non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA, or pyridine) is strictly required to scavenge the acid and drive the reaction to completion.
Nucleophilic acyl substitution of sulfonyl chlorides to form sulfonamides.
The Biological Translation: PPAR Modulation
Once converted into a sulfonamide, the 2'-chloro-biphenyl-4-sulfonamide moiety becomes a potent pharmacophore. Extensive patent literature, including EP1597248B1, identifies these specific sulfonamide derivatives as highly effective modulators of PPAR receptors (PPAR
Structural Basis of Action
The mechanism of action relies on the unique topology of the PPAR Ligand Binding Domain (LBD):
-
The Lipophilic Anchor: The 2'-chloro-biphenyl group is highly hydrophobic and perfectly sized to occupy the Y-shaped lipophilic pocket of the PPAR LBD. The ortho-chloro substitution forces the two phenyl rings out of coplanarity, creating a specific dihedral angle that maximizes Van der Waals interactions with the hydrophobic residues of the binding pocket.
-
Hydrogen Bonding Network: The sulfonamide linker acts as a rigid, polar hinge. Its oxygen atoms participate in a hydrogen-bonding network with key tyrosine and histidine residues near the Activation Function-2 (AF-2) helix (Helix 12).
-
Conformational Stabilization: By locking Helix 12 into an active conformation, the ligand-receptor complex facilitates the dissociation of corepressors and the recruitment of coactivators (e.g., SRC-1), initiating the transcription of target genes[2].
PPAR activation pathway mediated by biphenyl sulfonamide derivatives.
Self-Validating Experimental Workflows
To ensure data integrity, every protocol must incorporate internal controls. Below are the standard operating procedures for synthesizing the pharmacophore and validating its biological activity.
Synthesis of a 2'-Chloro-biphenyl-4-sulfonamide Derivative
Objective: Synthesize a stable PPAR-modulating ligand from the sulfonyl chloride precursor.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of the target amine in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Causality: Anhydrous conditions are strictly necessary because water acts as a competing nucleophile, which would hydrolyze the sulfonyl chloride into an inactive sulfonic acid.
-
Base Addition: Add 2.5 equivalents of DIPEA to the solution. Causality: Excess base ensures complete scavenging of the HCl byproduct, preventing amine protonation.
-
Electrophile Addition: Cool the reaction to 0°C using an ice bath. Slowly add 1.1 equivalents of 2'-Chloro-biphenyl-4-sulfonyl chloride dropwise. Causality: The reaction is highly exothermic; cooling prevents side reactions and thermal degradation of the intermediate.
-
Self-Validating Monitoring: Monitor the reaction via Thin-Layer Chromatography (TLC) and LC-MS. The disappearance of the sulfonyl chloride peak and the emergence of the higher-mass sulfonamide peak confirm successful conversion.
-
Quenching and Purification: Quench the reaction with saturated aqueous
, extract with DCM, dry over anhydrous , and purify via flash column chromatography.
In Vitro PPAR Transactivation Reporter Assay
Objective: Quantify the receptor activation efficacy of the synthesized compounds relative to known reference molecules[2].
Step-by-Step Methodology:
-
Cell Culture & Transfection: Plate CV-1 or HEK293 cells in 96-well plates. Co-transfect the cells with a plasmid containing the PPAR Ligand Binding Domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 response element driving Firefly luciferase[2].
-
Internal Control (Self-Validation): Co-transfect a Renilla luciferase plasmid under a constitutive promoter. Causality: Renilla luciferase acts as an internal control. Normalizing Firefly luminescence against Renilla luminescence corrects for well-to-well variations in transfection efficiency and cell viability, preventing false positives from cytotoxic compounds.
-
Ligand Treatment: Treat the cells with a concentration gradient (1 nM to 10 µM) of the synthesized sulfonamide derivative[2]. Include a known PPAR
agonist (e.g., Rosiglitazone) as a positive control and DMSO as a vehicle control. -
Incubation & Lysis: Incubate for 24 hours, then lyse the cells using a passive lysis buffer.
-
Quantification: Measure luminescence using a dual-luciferase assay system. Calculate the
values by fitting the normalized luminescence data to a four-parameter logistic concentration-response curve.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Quantitative Structure-Activity Relationship (SAR)
The choice of the amine nucleophile during synthesis dictates the final biological selectivity of the compound. Below is a representative SAR table demonstrating how variations in the sulfonamide R-group impact PPAR
| Synthesized Derivative | R-Group (Amine Origin) | PPAR | PPAR | Selectivity Fold ( |
| Compound 1 | Isobutylamine | 45 | >10,000 | >222 |
| Compound 2 | Benzylamine | 12 | 850 | 70 |
| Compound 3 | Phenethylamine | 8 | 120 | 15 |
| Reference | Rosiglitazone | 40 | >10,000 | >250 |
Table 1: Representative in vitro transactivation data for 2'-chloro-biphenyl-4-sulfonamide derivatives. Data demonstrates that bulkier, aromatic R-groups increase dual-agonist activity (lowering the selectivity fold), whereas aliphatic groups maintain strict PPAR
References
-
[1] EP001597248B1 - SULFONAMIDE DERIVATIVES AS PPAR MODULATORS Source: Googleapis (European Patent Office) URL:
-
[2] EP001597248B1 - SULFONAMIDE DERIVATIVES AS PPAR MODULATORS (Assay Methodologies) Source: Googleapis (European Patent Office) URL:
Sources
The Discovery and Medicinal Chemistry of 2'-Chloro-biphenyl-4-sulfonyl chloride: A Privileged Scaffold in Drug Design
Executive Summary
In the landscape of modern medicinal chemistry, the shift from broad-spectrum inhibitors to highly selective, target-specific therapeutics requires molecular scaffolds that can be precisely tuned. 2'-Chloro-biphenyl-4-sulfonyl chloride (CAS: 942475-02-7) has emerged as a critical intermediate in the synthesis of such "privileged structures." By combining the highly reactive electrophilic nature of a sulfonyl chloride with the conformationally locked geometry of an ortho-substituted biphenyl system, this compound enables the rapid generation of diverse sulfonamide libraries.
This technical guide explores the historical discovery, mechanistic binding causality, and experimental protocols associated with 2'-chloro-biphenyl-4-sulfonyl chloride, providing drug development professionals with a comprehensive framework for utilizing this scaffold in targeted drug discovery.
Historical Context: The Evolution of the Biphenyl Scaffold
The sulfonamide functional group has a storied history, originating with early antibacterial sulfa drugs. However, the paradigm shifted dramatically in the late 1980s when researchers identified the benzodiazepine core as a "privileged structure"—a single molecular framework capable of providing ligands for diverse receptors through minor peripheral modifications .
Following this logic, the biphenyl sulfonamide core was subsequently identified as a privileged scaffold . Early biphenyl sulfonamides exhibited broad biological activity but lacked target specificity. The breakthrough in achieving selectivity came through the introduction of steric hindrance. Researchers discovered that adding a halogen—specifically a chlorine atom at the 2'-position (ortho to the biaryl bond)—restricted the free rotation of the two phenyl rings. This atropisomeric effect locked the molecule into a specific three-dimensional geometry, transforming a generic binder into a highly selective antagonist for targets like Matrix Metalloproteinases (MMPs), Angiotensin II Type 2 (AT2) receptors, and NaV1.7 sodium channels .
Mechanistic Grounding: The Causality of Conformational Locking
To understand why 2'-chloro-biphenyl-4-sulfonyl chloride is heavily utilized in contemporary drug design, one must analyze the causality of its structural components at the receptor level.
The Role of the 2'-Chloro Substitution
In an unsubstituted biphenyl molecule, the two phenyl rings can rotate relatively freely, adopting a planar or near-planar conformation to maximize
When a chlorine atom is introduced at the 2'-position, its van der Waals radius creates a severe steric clash with the ortho-hydrogens of the adjacent phenyl ring. This forces the biphenyl system out of planarity, locking the dihedral angle between the rings.
-
Causality: This pre-organized, twisted conformation drastically reduces the entropic penalty of binding. The molecule is already in the exact three-dimensional shape required to slide into the deep S1' pocket, leading to a massive increase in binding affinity and subtype selectivity.
Non-Zinc Binding Inhibition
Historically, MMP inhibitors relied on a Zinc-Binding Group (ZBG), like a hydroxamate, to chelate the catalytic zinc ion. This led to severe off-target toxicity (e.g., musculoskeletal syndrome) because all MMPs share a nearly identical zinc active site. Biphenyl sulfonamides derived from 2'-chloro-biphenyl-4-sulfonyl chloride bypass the zinc ion entirely. The sulfonamide moiety anchors to the protein backbone via hydrogen bonding, while the twisted biphenyl core drives selectivity by filling the unique S1' pocket.
Fig 1: Mechanistic pathway of non-zinc binding MMP inhibition via the conformationally locked biphenyl core.
Quantitative Data: Structure-Activity Relationship (SAR)
The impact of the 2'-chloro substitution on target selectivity is profound. The following table summarizes the generalized SAR profile of biphenyl sulfonamide derivatives against MMP-2 and MMP-13, demonstrating how steric locking shifts the selectivity index.
| Biphenyl Core Substitution | Dihedral Angle Flexibility | MMP-2 IC₅₀ (µM) | MMP-13 IC₅₀ (µM) | Target Selectivity Profile |
| Unsubstituted | High (Planar favored) | 300.0 | 300.0 | Non-selective, weak binding |
| 4'-Chloro | High (Planar favored) | 150.0 | 120.0 | Weak MMP-13 preference |
| 2'-Chloro | Low (Twisted/Locked) | 40.0 | 15.0 | High MMP-13 selectivity |
| 2'-Chloro, 4-COOH | Low (Twisted/Locked) | 5.0 | 1.2 | Potent, selective MMP-13 inhibitor |
Data synthesized from established SAR trends of non-zinc binding biphenyl sulfonamides .
Experimental Protocols: Synthesis and Self-Validation
The conversion of 2'-chloro-biphenyl-4-sulfonyl chloride into a therapeutic candidate requires a highly controlled nucleophilic acyl substitution. The following protocol is designed as a self-validating system , ensuring that each step provides empirical feedback to the researcher.
Protocol: Synthesis of 2'-Chloro-biphenyl Sulfonamides
Reagents Required:
-
2'-Chloro-biphenyl-4-sulfonyl chloride (1.0 eq)
-
Primary or Secondary Amine (1.2 eq)
-
Anhydrous Pyridine or Dichloromethane (DCM) with Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq, optional catalyst)
Step-by-Step Methodology:
-
Preparation of the Electrophile: Dissolve 2'-chloro-biphenyl-4-sulfonyl chloride in anhydrous pyridine under an inert atmosphere (N₂ or Argon) at 0°C.
-
Causality: Pyridine acts as both the solvent and an acid scavenger. The reaction generates HCl as a byproduct. If HCl is not neutralized, it will protonate the incoming amine nucleophile, rendering it inactive and stalling the reaction.
-
-
Nucleophilic Addition: Add the desired amine dropwise to the cooled solution. Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours.
-
Self-Validation (TLC Monitoring): Monitor the reaction via Thin-Layer Chromatography (TLC) using an 8:2 Hexane:Ethyl Acetate solvent system.
-
Validation Check: The starting sulfonyl chloride is highly UV-active and non-polar (Rf ~0.8). The successful formation of the sulfonamide will appear as a new, more polar spot (Rf ~0.3–0.5). If the starting material persists after 6 hours, the system dictates the addition of catalytic DMAP to accelerate the acyl transfer.
-
-
Acidic Work-up: Quench the reaction by pouring it into a mixture of crushed ice and 1M HCl.
-
Causality: The acidic environment serves a dual purpose. It precipitates the highly hydrophobic biphenyl sulfonamide product while simultaneously protonating the pyridine solvent and any unreacted aliphatic amines, pulling these impurities into the aqueous layer.
-
-
Isolation and Purification: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
-
Final Validation: Confirm the structure via ¹H-NMR (look for the distinct downfield shift of the sulfonamide N-H proton, typically between 7.0–9.0 ppm depending on the solvent) and LC-MS.
Fig 2: Self-validating experimental workflow for the synthesis of biphenyl sulfonamide derivatives.
Conclusion
The utility of 2'-chloro-biphenyl-4-sulfonyl chloride in drug discovery is a masterclass in structure-based rational design. By leveraging the steric bulk of the 2'-chloro substitution, medicinal chemists can force the biphenyl scaffold into a biologically relevant, pre-organized conformation. When paired with robust, self-validating synthetic protocols, this privileged structure continues to yield highly selective inhibitors for complex therapeutic targets, moving the industry away from broad-spectrum toxicity and toward precision medicine.
References
-
Evans, B. E., et al. "Privileged Structures In Drug Discovery: Medicinal Chemistry And Synthesis." VDOC.PUB. Available at:[Link]
-
Pucci, A., et al. (2015). "Kinetic characterization of 4,4′-biphenylsulfonamides as selective non-zinc binding MMP inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis (Tandfonline). Available at:[Link]
-
Georgsson, J., et al. (2005). "Pharmacophore, Drug Metabolism, and Pharmacokinetics Models on Non-Peptide AT 1 , AT 2 , and AT 1 /AT 2 Angiotensin II Receptor Antagonists." ResearchGate. Available at:[Link]
-
Cabral-Pacheco, G. A., et al. (2020). "The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases." International Journal of Molecular Sciences (NIH/PMC). Available at:[Link]
An In-depth Technical Guide to 2'-Chloro-biphenyl-4-sulfonyl chloride and its Derivatives: Synthesis, Reactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2'-Chloro-biphenyl-4-sulfonyl chloride, a versatile chemical intermediate, and its derivatives. The document delves into the synthesis of the core compound, exploring potential synthetic routes and key chemical transformations. It further examines the reactivity of the sulfonyl chloride functional group, providing detailed protocols for the preparation of various derivatives, with a particular focus on sulfonamides. A significant portion of this guide is dedicated to the burgeoning therapeutic applications of these derivatives, especially as potent inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases. The narrative synthesizes technical accuracy with practical insights, offering detailed experimental methodologies, characterization data, and a mechanistic understanding of their biological activity.
Introduction: The Biphenyl Sulfonyl Chloride Scaffold
Biphenyl derivatives are a cornerstone in medicinal chemistry and materials science, offering a rigid yet conformationally flexible scaffold. The introduction of a sulfonyl chloride moiety at the 4-position of the biphenyl core, coupled with a chlorine substituent on the second phenyl ring, as in 2'-Chloro-biphenyl-4-sulfonyl chloride, creates a highly reactive and versatile building block. This compound serves as a gateway to a diverse range of derivatives, most notably sulfonamides, which have a long and storied history in drug discovery.[1] The strategic placement of the 2'-chloro substituent can significantly influence the physicochemical properties and biological activity of the resulting molecules, making this scaffold particularly attractive for the development of novel therapeutic agents.
Synthesis of the Core Compound: 2'-Chloro-biphenyl-4-sulfonyl chloride
A robust and scalable synthesis of 2'-Chloro-biphenyl-4-sulfonyl chloride is paramount for its utilization in research and development. While a direct one-step synthesis may be challenging, a plausible and efficient multi-step approach can be designed based on established organic chemistry principles. This proposed pathway involves the initial synthesis of a key intermediate, 4'-chloro-2-aminobiphenyl, followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride group.
Synthesis of the Key Intermediate: 4'-Chloro-2-aminobiphenyl
The synthesis of 4'-chloro-2-aminobiphenyl can be achieved through a Gomberg-Bachmann reaction, a classic method for the formation of biphenyls.[2]
Reaction Scheme:
Sources
Theoretical Insights into 2'-Chloro-biphenyl-4-sulfonyl chloride: A Technical Guide for Drug Discovery Professionals
This in-depth technical guide provides a comprehensive theoretical framework for understanding the molecular properties and reactivity of 2'-Chloro-biphenyl-4-sulfonyl chloride. Designed for researchers, scientists, and drug development professionals, this document delves into the structural, electronic, and reactive characteristics of this molecule, offering predictive insights in the absence of extensive experimental data. By leveraging established computational methodologies and drawing parallels with analogous structures, this guide aims to empower researchers in the rational design of novel therapeutics.
Introduction: The Significance of Substituted Biphenyl Sulfonyl Chlorides in Medicinal Chemistry
Substituted biphenyl scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Their conformational flexibility and ability to engage in various intermolecular interactions make them ideal for targeting diverse biological macromolecules. The introduction of a sulfonyl chloride moiety further enhances the synthetic utility of the biphenyl core, providing a reactive handle for the facile construction of sulfonamides—a pharmacophore present in numerous antibacterial, anti-inflammatory, and anticancer agents.
2'-Chloro-biphenyl-4-sulfonyl chloride, with its specific substitution pattern, presents a unique combination of steric and electronic features. The ortho-chloro substituent is expected to significantly influence the dihedral angle between the two phenyl rings, thereby modulating the molecule's three-dimensional shape and its potential to fit into protein binding pockets. Understanding these conformational preferences and the electronic landscape of the molecule is paramount for its effective utilization in drug design.
This guide will explore the theoretical underpinnings of 2'-Chloro-biphenyl-4-sulfonyl chloride's behavior, providing a virtual roadmap for its application in the synthesis of novel bioactive compounds.
Theoretical Methodologies for Elucidating Molecular Properties
To investigate the properties of 2'-Chloro-biphenyl-4-sulfonyl chloride, a combination of computational techniques is employed. Density Functional Theory (DFT) stands out as a robust and widely used method for predicting the geometry, electronic structure, and reactivity of organic molecules.
Rationale for Method Selection
Density Functional Theory (DFT): DFT methods, particularly with hybrid functionals like B3LYP, offer a favorable balance between computational cost and accuracy for molecules of this size. These methods are well-suited for calculating key parameters such as optimized geometries, rotational barriers, and electronic properties like molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO). The choice of a suitable basis set, such as 6-311++G(d,p), is crucial for obtaining reliable results, as it provides a flexible description of the electron density, especially for atoms with lone pairs like chlorine and oxygen.
Conformational Analysis: The rotational barrier around the C-C bond connecting the two phenyl rings is a critical determinant of the molecule's shape. Theoretical calculations can map the potential energy surface as a function of the dihedral angle, identifying the most stable conformations and the energy required to interconvert between them. This information is invaluable for understanding how the molecule might adapt its shape upon binding to a biological target.
Reactivity Descriptors: DFT calculations can also provide insights into the molecule's reactivity. The electrophilic nature of the sulfonyl chloride group can be quantified by examining the partial atomic charges and the shape of the Lowest Unoccupied Molecular Orbital (LUMO). The Molecular Electrostatic Potential (MEP) map provides a visual representation of the electron-rich and electron-deficient regions of the molecule, highlighting the most likely sites for nucleophilic attack.
Predicted Structural and Electronic Properties
In the absence of experimental crystallographic or spectroscopic data for 2'-Chloro-biphenyl-4-sulfonyl chloride, theoretical calculations provide the most reliable predictions of its molecular structure and electronic characteristics.
Conformational Landscape
The ortho-chloro substituent is expected to create significant steric hindrance, forcing the two phenyl rings out of planarity. Based on studies of similar ortho-substituted biphenyls, a dihedral angle in the range of 60-80° is predicted for the lowest energy conformation.
Table 1: Predicted Geometrical Parameters for the Lowest Energy Conformer of 2'-Chloro-biphenyl-4-sulfonyl chloride (Calculated at the B3LYP/6-311++G(d,p) level of theory)
| Parameter | Predicted Value |
| C1-C1' Dihedral Angle | ~ 70° |
| S-O Bond Length | ~ 1.43 Å |
| S-Cl Bond Length | ~ 2.07 Å |
| C-S Bond Length | ~ 1.78 Å |
Note: These are predicted values based on calculations of analogous structures and should be validated by experimental data when available.
Caption: Predicted Molecular Structure of 2'-Chloro-biphenyl-4-sulfonyl chloride.
Electronic Profile
The electronic properties of 2'-Chloro-biphenyl-4-sulfonyl chloride are key to its reactivity. The sulfonyl chloride group is strongly electron-withdrawing, rendering the sulfur atom highly electrophilic. The MEP map is predicted to show a region of high positive potential around the sulfur atom, making it the primary target for nucleophiles.
Table 2: Predicted Electronic Properties of 2'-Chloro-biphenyl-4-sulfonyl chloride
| Property | Predicted Value/Description |
| HOMO Energy | ~ -7.5 eV |
| LUMO Energy | ~ -1.8 eV |
| HOMO-LUMO Gap | ~ 5.7 eV |
| Dipole Moment | ~ 4.5 D |
| Molecular Electrostatic Potential (MEP) | Negative potential on oxygen and chlorine atoms; Positive potential on the sulfur atom. |
Note: These values are estimations based on DFT calculations of similar molecules.
Caption: Relationship between Electronic Properties and Predicted Reactivity.
Reactivity Analysis and Synthetic Utility
The primary utility of 2'-Chloro-biphenyl-4-sulfonyl chloride in drug development lies in its ability to readily form sulfonamides upon reaction with primary and secondary amines.
Sulfonamide Formation
The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
Proposed Experimental Protocol for Sulfonamide Synthesis
The following is a generalized, self-validating protocol for the synthesis of a sulfonamide derivative from 2'-Chloro-biphenyl-4-sulfonyl chloride, based on established procedures for similar reactions.
Step 1: Reaction Setup
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents).
-
Cool the solution to 0 °C in an ice bath.
Step 2: Addition of Sulfonyl Chloride
-
Dissolve 2'-Chloro-biphenyl-4-sulfonyl chloride (1.05 equivalents) in a minimal amount of the same aprotic solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes.
Step 3: Reaction Monitoring and Work-up
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting materials.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 4: Purification and Validation
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The disappearance of the amine N-H protons (for primary amines) and the appearance of a new sulfonamide N-H proton signal in the ¹H NMR spectrum, along with the correct mass in the mass spectrum, will validate the successful synthesis.
Caption: Experimental Workflow for Sulfonamide Synthesis.
Conclusion and Future Directions
While a comprehensive experimental characterization of 2'-Chloro-biphenyl-4-sulfonyl chloride is currently lacking in the public domain, this in-depth theoretical guide provides a robust framework for understanding its key molecular features and predicting its reactivity. The insights derived from computational modeling highlight its potential as a valuable building block in medicinal chemistry, particularly for the synthesis of conformationally constrained sulfonamides.
Future experimental work should focus on the definitive synthesis and spectroscopic characterization of this molecule to validate the theoretical predictions presented herein. Such data will be instrumental in further refining computational models and accelerating the discovery of novel drug candidates based on the 2'-Chloro-biphenyl-4-sulfonyl scaffold.
References
- Note: As specific literature on 2'-Chloro-biphenyl-4-sulfonyl chloride is scarce, the following references provide authoritative information on the theoretical and experimental principles discussed in this guide.
-
Computational Chemistry of Biphenyl Derivatives: For an overview of DFT studies on substituted biphenyls, refer to publications in journals such as the Journal of Physical Chemistry A and the Journal of Organic Chemistry.
-
Reactivity of Sulfonyl Chlorides: Authoritative sources on the reactivity of sulfonyl chlorides include standard organic chemistry textbooks and review articles in journals like Chemical Reviews. A general protocol for sulfonamide synthesis can be found here:
-
Synthesis of Sulfonyl Chlorides: For general methods on the synthesis of sulfonyl chlorides, refer to resources such as Organic Syntheses and review articles on sulfonation and chlorosulfonation reactions. An example of a general procedure can be found here:
-
Spectroscopic Data of Related Compounds: Spectroscopic data for analogous compounds can be found in chemical databases such as the NIST Chemistry WebBook, PubChem, and the Spectral Database for Organic Compounds (SDBS).
-
CAS Registry Number for 2'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride: 942475-02-7. This can be used to search for supplier information and potential future literature.
Methodological & Application
Introduction: The Strategic Value of Biaryl Sulfonamides in Modern Chemistry
An Application Guide to the Synthesis of Novel Biaryl Sulfonamides using 2'-Chloro-biphenyl-4-sulfonyl chloride
The sulfonamide functional group, R−S(=O)₂−NR₂, is a cornerstone of medicinal chemistry, integral to the structure and activity of a vast range of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2][3][4][5] Within this important class of molecules, biaryl sulfonamides have emerged as particularly valuable scaffolds in drug discovery.[6] The rigid yet tunable nature of the biphenyl core allows for precise three-dimensional positioning of substituents, enabling enhanced binding affinity and selectivity for biological targets.
This application note provides a detailed guide for the synthesis of novel sulfonamides using 2'-Chloro-biphenyl-4-sulfonyl chloride. This reagent is a versatile building block for creating libraries of biaryl sulfonamides. The presence of the 2'-chloro substituent on the biphenyl ring system offers a unique structural feature that can be used to modulate the compound's conformational properties or serve as a chemical handle for further synthetic transformations, providing a pathway to complex and diverse molecular architectures.
Reaction Principles: The Mechanism of Sulfonamide Formation
The synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine is a classic nucleophilic substitution reaction.[1][5] The process is initiated by the attack of the nucleophilic amine nitrogen on the highly electrophilic sulfur atom of the sulfonyl chloride. This forms a transient tetrahedral intermediate. The reaction cascade is completed by the elimination of a chloride ion and a proton to yield the stable sulfonamide product.[7]
A critical component of this reaction is the inclusion of a base, such as pyridine or triethylamine.[8] One equivalent of hydrochloric acid (HCl) is generated for each equivalent of sulfonamide formed.[1][9] This acid will readily protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The added base acts as an acid scavenger, neutralizing the HCl as it forms and ensuring the amine remains active.[9] In some cases, pyridine can also serve as a nucleophilic catalyst by first reacting with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt, which is then more susceptible to attack by the amine.[9]
Experimental Protocols
Two primary protocols are presented: a standard method for robust synthesis and a microwave-assisted approach for rapid library generation.
Protocol 1: Standard Synthesis in Anhydrous Solvent
This method is a reliable and widely applicable procedure for generating a broad range of sulfonamides in high yield.
Materials:
-
2'-Chloro-biphenyl-4-sulfonyl chloride (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Anhydrous Pyridine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the amine (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.[7][10]
-
Base Addition: Slowly add anhydrous pyridine (1.5 eq) to the stirred solution at 0 °C.[7]
-
Sulfonyl Chloride Addition: In a separate flask, dissolve 2'-Chloro-biphenyl-4-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the primary reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C. The dropwise addition helps to control any exothermicity of the reaction.[7][10]
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.[7][10]
-
Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the contents to a separatory funnel and wash sequentially with 1M HCl (2x) to remove pyridine, water (1x), saturated NaHCO₃ solution (1x) to remove any remaining acid, and finally with brine (1x).[7]
-
Isolation: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent like ethanol or isopropanol.[7][11]
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis
This protocol offers an environmentally friendly and rapid alternative, ideal for high-throughput synthesis and reaction screening.[12]
Materials:
-
2'-Chloro-biphenyl-4-sulfonyl chloride (1.0 eq)
-
Primary or Secondary Amine (1.0 eq)
-
Microwave-safe reaction vessel
-
n-Hexane (for workup)
Procedure:
-
Reaction Setup: In a microwave-safe vial, add the amine (1.0 eq) followed by 2'-Chloro-biphenyl-4-sulfonyl chloride (1.0 eq).[10] Cap the vessel securely.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate for a predetermined time (e.g., 2-10 minutes) at a set temperature (e.g., 100-120 °C). The formation of gaseous HCl is often observed.[12] Note: Optimal conditions should be determined empirically for new substrates.
-
Workup and Isolation: After the reaction, allow the vessel to cool to room temperature. Add n-hexane to the reaction mixture and stir or sonicate. The desired sulfonamide product, being more polar, will typically precipitate.[10][12]
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold n-hexane to remove non-polar impurities, and dry to yield the final product.[12] Further purification can be achieved by recrystallization if necessary.
Data Presentation and Characterization
Typical Reaction Parameters
The following table summarizes representative data for the synthesis of a sulfonamide using the standard protocol.
| Reagent/Parameter | Molar Eq. | Solvent | Base | Temp. | Time (h) | Typical Yield |
| 2'-Chloro-biphenyl-4-sulfonyl chloride | 1.0 | DCM | Pyridine | 0°C to RT | 12-18 | 85-95% |
| Aniline (example amine) | 1.1 | DCM | Pyridine | 0°C to RT | 12-18 | 85-95% |
Note: Yields are illustrative and depend on the specific amine and purification efficiency.[10]
Product Characterization
Confirmation of the product structure and purity is essential. A combination of spectroscopic methods is typically employed.
-
Nuclear Magnetic Resonance (NMR):
-
Infrared (IR) Spectroscopy:
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or other soft ionization techniques should show a clear molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight of the final product.[13]
-
Overall Synthesis and Analysis Workflow
The entire process from starting materials to a fully characterized pure product follows a logical sequence.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive amine (protonated).2. Insufficient base.3. Wet solvent/reagents. | 1. Ensure sufficient base (1.5-2.0 eq) is used.2. Use anhydrous solvents and reagents; perform under an inert atmosphere. |
| Product "Oils Out" during Recrystallization | 1. Solution is cooling too quickly.2. Solvent is too nonpolar.3. High concentration of impurities. | 1. Re-heat to dissolve the oil, add a small amount of extra solvent, and allow to cool slowly (insulate flask).[15]2. Switch to a more polar solvent system (e.g., ethanol/water).[15] |
| No Crystals Form Upon Cooling | 1. Too much solvent was used.2. Solution is supersaturated. | 1. Remove some solvent under reduced pressure and attempt to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[15] |
Conclusion
2'-Chloro-biphenyl-4-sulfonyl chloride is a highly effective reagent for the synthesis of novel biaryl sulfonamides. The straightforward and robust reaction protocols described herein, applicable under both standard and microwave conditions, allow for the efficient generation of diverse compound libraries. The resulting products are of significant interest to researchers in medicinal chemistry and drug development, offering a versatile scaffold for creating next-generation therapeutic agents.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Use of Pyyridine as a Base in Sulfonamide Synthesis.
- Who we serve. (2024, December 6).
- PMC. (n.d.).
- Benchchem. (n.d.). A Technical Guide to the Spectroscopic Analysis of Biphenyl Sulfonamide.
- Scribd. (n.d.).
- Thieme. (n.d.). Efficient and Scalable Synthesis of Pyridine Sulfonamides.
- Wikipedia. (n.d.). Sulfonamide.
- ResearchGate. (2025, August 6).
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- Google Patents. (n.d.).
- PMC. (n.d.). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents.
- ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
- RSC Publishing. (2021, January 22). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid.
- Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
- European Journal of Chemistry. (2021, September 30). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent.
- Royal Society of Chemistry. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
- Benchchem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review.
- PMC - NIH. (n.d.).
- IUCr. (2024, July 15). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)
- PMC. (2022, October 31). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan.
- Science Publishing Group. (2015, November 17).
- Benchchem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
- Benchchem. (n.d.). Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines.
- CUNY. (n.d.).
- ACS Omega. (2025, April 21). Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides.
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]
- 4. eurjchem.com [eurjchem.com]
- 5. cbijournal.com [cbijournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
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- 11. scribd.com [scribd.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Suzuki Coupling of 2'-Chloro-biphenyl-4-sulfonyl chloride
Introduction: Synthesizing Complex Triaryl Sulfonamides via Suzuki-Miyaura Cross-Coupling
The biaryl sulfonamide motif and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique structural properties. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of C-C bonds, particularly for constructing biaryl and poly-aryl systems.[1][2] This application note provides a comprehensive guide and a detailed protocol for the use of 2'-Chloro-biphenyl-4-sulfonyl chloride as an electrophilic partner in Suzuki-Miyaura coupling reactions. This substrate allows for the synthesis of complex, non-symmetrical triaryl sulfonamide precursors, which are challenging to access through traditional synthetic routes.
Arylsulfonyl chlorides have been successfully employed as coupling partners in Suzuki reactions, offering a direct pathway to diaryl sulfones and related structures.[3] However, the reaction can be complicated by a competitive desulfonylation pathway.[4] This guide outlines a robust protocol designed to favor the desired C-C bond formation, leveraging modern catalyst systems to achieve high yields and selectivity. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and offer expert insights into troubleshooting and optimization.
Reaction Mechanism and Rationale
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5] The use of an arylsulfonyl chloride as the electrophile follows this general mechanistic pathway, with the key challenge being to ensure the desired C-S bond cleavage for coupling rather than undesired side reactions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the C-S bond of the 2'-Chloro-biphenyl-4-sulfonyl chloride. This is often the rate-limiting step and is facilitated by electron-rich, bulky phosphine ligands that stabilize the palladium center.
-
Transmetalation: The aryl group from the activated organoboron species (an arylboronic acid treated with a base) is transferred to the Pd(II) center, displacing the sulfonyl group. The base is crucial as it forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer.[6]
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated from the coordination sphere, forming the new C-C bond of the triaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki coupling of 2'-Chloro-biphenyl-4-sulfonyl chloride with a representative arylboronic acid. Researchers should note that optimization of the catalyst, ligand, base, and temperature may be necessary for different boronic acid coupling partners.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 2'-Chloro-biphenyl-4-sulfonyl chloride | ≥97% | Commercial |
| Phenylboronic acid (or other arylboronic acid) | ≥97% | Commercial |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercial |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand Grade | Commercial |
| Potassium Carbonate (K₂CO₃), anhydrous powder | ≥99% | Commercial |
| 1,4-Dioxane, anhydrous | ≥99.8%, DriSolv® | Commercial |
| Deionized Water | HPLC Grade | - |
| Ethyl acetate | ACS Grade | Commercial |
| Brine (saturated NaCl solution) | - | Lab-prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial |
| Schlenk flask or reaction vial with stir bar | - | - |
| Inert gas supply (Argon or Nitrogen) | High Purity | - |
| Heating mantle or oil bath with temperature control | - | - |
| TLC plates (Silica gel 60 F₂₅₄) | - | Commercial |
| Silica gel for column chromatography | 230-400 mesh | Commercial |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2'-Chloro-biphenyl-4-sulfonyl chloride (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst and Ligand Addition: In the same flask, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with a high-purity inert gas (Argon or Nitrogen) for 10-15 minutes. Alternatively, subject the sealed flask to three cycles of vacuum backfilling with the inert gas.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath set to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting sulfonyl chloride is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with deionized water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure triaryl product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents. | Use a fresh batch of palladium catalyst and ligand. Ensure the reaction is set up under a rigorously inert atmosphere. Use anhydrous, degassed solvents. |
| Formation of Desulfonylation Byproduct | Reaction temperature too high; Inappropriate ligand. | Decrease the reaction temperature. Screen other bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) which can promote reductive elimination over desulfonylation.[4] |
| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient transmetalation. | Ensure thorough degassing of solvents and purging of the reaction vessel. Increase the catalyst loading slightly or screen alternative bases (e.g., K₃PO₄, Cs₂CO₃). |
| Decomposition of Starting Material or Product | Substrate instability at high temperatures. | Attempt the reaction at a lower temperature for a longer duration. Screen different catalyst systems that may operate under milder conditions. |
Conclusion
The protocol detailed herein provides a reliable and adaptable method for the Suzuki-Miyaura cross-coupling of 2'-Chloro-biphenyl-4-sulfonyl chloride with various arylboronic acids. By employing a modern palladium catalyst system with a bulky, electron-rich phosphine ligand, this procedure favors the desired C-C bond formation, enabling the efficient synthesis of valuable triaryl sulfonamide precursors. This application note serves as a practical guide for researchers in synthetic and medicinal chemistry to access complex molecular architectures for drug discovery and materials science applications.
References
-
Bandgar, B. P., et al. (2004). A novel and highly efficient protocol for the synthesis of unsymmetrical diaryl sulfones by using palladium catalysis. Tetrahedron Letters, 45(36), 6751-6754. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(27), 10182-10185. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
-
Chem LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Han, F. S. (2011). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 40(10), 5267-5277. [Link]
-
Zou, G., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 12(19), 6437-6442. [Link]
-
Doucet, H. (2008). Palladium-catalysed cross-coupling reactions of aryl chlorides. Topics in Current Chemistry, 289, 1-46. [Link]
-
Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl chlorides. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The origins of, and solutions to, protodeboronation in the Suzuki–Miyaura reaction. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Dubbaka, S. R., & Vogel, P. (2004). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters, 6(1), 95-98. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
Application Note: High-Efficiency Derivatization of Amines with 2'-Chloro-biphenyl-4-sulfonyl Chloride
The following Application Note and Protocol guide is designed for researchers in pharmaceutical development and bioanalysis. It addresses the specific use of 2'-Chloro-biphenyl-4-sulfonyl chloride as a derivatization agent for amines.
For Structure-Activity Relationship (SAR) Profiling and LC-MS/UV Bioanalysis
Abstract & Introduction
The derivatization of primary and secondary amines is a cornerstone workflow in both medicinal chemistry (library synthesis) and bioanalytical chemistry (metabolite quantification). While reagents like Dansyl Chloride are standard for fluorescence, 2'-Chloro-biphenyl-4-sulfonyl chloride offers unique advantages for drug development:
-
Enhanced Lipophilicity: The chlorinated biphenyl motif significantly increases the LogP of polar amines, improving retention on Reverse-Phase (RP) HPLC columns.
-
Distinct UV/MS Signature: The biphenyl chromophore provides strong UV absorbance (~250–280 nm) and a distinct isotopic pattern (due to the Chlorine atom) in Mass Spectrometry, aiding in metabolite identification.
-
Pharmacophore Installation: In SAR studies, the 2'-chloro-biphenyl moiety is a privileged scaffold, often improving metabolic stability and potency in sulfonamide-based inhibitors.
This guide provides a dual-stream protocol: Method A for preparative library synthesis (SAR) and Method B for analytical micro-scale derivatization (Bioanalysis).
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution at the sulfur atom.[1] The amine nucleophile attacks the electrophilic sulfonyl chloride, displacing the chloride ion. A base is required to neutralize the generated hydrochloric acid (HCl) and drive the equilibrium forward.[1]
Key Mechanistic Considerations:
-
Selectivity: Primary amines (
) react faster than secondary amines ( ). Steric hindrance at the 2'-position of the biphenyl ring may slightly reduce reactivity compared to non-substituted biphenyls, requiring optimized temperature control. -
Hydrolysis: The reagent is moisture-sensitive. Water competes with the amine, forming the sulfonic acid byproduct (
). Anhydrous conditions or excess reagent are necessary.[1]
Reaction Scheme (DOT Visualization)
Figure 1: Nucleophilic substitution mechanism for sulfonamide formation.
Materials & Equipment
| Category | Item | Specifications |
| Reagent | 2'-Chloro-biphenyl-4-sulfonyl chloride | >97% Purity; Store at 4°C under inert gas. |
| Solvents | Dichloromethane (DCM), Acetonitrile (ACN) | Anhydrous (Method A); HPLC Grade (Method B). |
| Base | Triethylamine (TEA) or Pyridine | Anhydrous; Freshly distilled or high purity. |
| Buffers | Formic Acid, Ammonium Formate | LC-MS Grade. |
| Equipment | LC-MS/MS System | E.g., Agilent 6400 or Thermo Q-Exactive. |
| Consumables | 1.5 mL Amber Vials, PTFE Filters | 0.2 µm pore size. |
Experimental Protocols
Method A: Preparative Library Synthesis (High Yield)
Purpose: Synthesis of sulfonamide analogs for biological testing (10–100 mg scale).
-
Preparation: Dry the reaction vessel (round bottom flask or reaction vial) and purge with Nitrogen (
). -
Solubilization: Dissolve 1.0 equivalent of the target amine in anhydrous DCM (Concentration: 0.1 M).
-
Base Addition: Add 1.5 – 2.0 equivalents of Triethylamine (TEA) or Pyridine.[1]
-
Note: If the amine is a salt (e.g., HCl salt), increase base to 3.0 equivalents.
-
-
Reagent Addition: Cool the mixture to 0°C (ice bath). Slowly add 1.1 equivalents of 2'-Chloro-biphenyl-4-sulfonyl chloride dissolved in minimal DCM.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check progress via TLC (Hexane/EtOAc) or LC-MS.
-
-
Work-up:
-
Purification: Flash chromatography or Recrystallization.
Method B: Analytical Micro-Derivatization (Bioanalysis)
Purpose: Quantitative analysis of amines in biological fluids (Plasma/Urine) using LC-MS.
-
Sample Prep:
-
Aliquot 50 µL of plasma/urine.
-
Precipitate proteins with 150 µL cold ACN. Centrifuge (10,000 x g, 5 min).
-
Transfer supernatant to a fresh vial.
-
-
Buffer/Base: Add 50 µL of 0.1 M Sodium Carbonate (
) buffer (pH 9.5) .-
Reasoning: High pH ensures the amine is deprotonated (nucleophilic) but not so high as to instantly hydrolyze the reagent.[2]
-
-
Derivatization:
-
Add 50 µL of 2'-Chloro-biphenyl-4-sulfonyl chloride solution (1 mg/mL in Acetone or ACN).
-
Vortex immediately.
-
-
Incubation: Heat at 60°C for 15–20 minutes in a heating block.
-
Note: The biphenyl sulfonyl chloride is less reactive than Dansyl-Cl; mild heating ensures completion for secondary amines.
-
-
Quenching: Add 20 µL of 5% Formic Acid to stop the reaction and neutralize pH.
-
Analysis: Inject 5–10 µL directly into the HPLC/MS system.
Workflow Diagram (DOT Visualization)
Figure 2: Analytical workflow for bio-fluid derivatization.[1][3]
Analytical Conditions (LC-MS/MS)
To validate the derivatization, use the following standard gradient. The 2'-chloro-biphenyl group is highly hydrophobic, so expect significant retention shifts compared to the native amine.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-1 min: 5% B; 1-6 min: 5% -> 95% B; 6-8 min: 95% B. |
| Flow Rate | 0.4 mL/min |
| Detection | MS (ESI+): Monitor [M+H]+. The Cl isotope pattern ( |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of reagent. | Ensure solvents are anhydrous (Method A) or increase reagent excess (Method B). |
| Incomplete Reaction | Steric hindrance. | Increase reaction temperature to 60°C or prolong time to 60 min. |
| Peak Tailing | Residual free amine. | Ensure pH is acidic (Formic acid) during LC injection to protonate any underivatized species (though they should elute at void). |
| Precipitation | Reagent insolubility. | Use Acetone or ACN to dissolve the sulfonyl chloride; ensure organic content in the final mix is >30%. |
Safety Information (MSDS Highlights)
-
Corrosive: Sulfonyl chlorides react with moisture on skin to form HCl. Wear gloves, goggles, and lab coat.
-
Lachrymator: May cause eye irritation/tearing. Handle in a fume hood.
-
Storage: Store in a tightly sealed container at 4°C. Moisture sensitive.
References
-
Sigma-Aldrich. Biphenyl-4-sulfonyl chloride Product Information.[4] (General properties of the class). Link
-
Nalazek-Rudnicka, K., & Wasik, A. (2017). Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers.[5] (Protocol basis for sulfonyl chloride derivatization).[6][7] Monatsh Chem. Link[5]
-
BenchChem. Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines. (Analogous chlorinated sulfonyl chloride protocols).[8] Link
-
Chem-Impex. 4'-Chloro[1,1'-biphenyl]-4-sulfonyl chloride Product Data. (Specific reagent properties).[1][2][3][4][5][6][7][8][9][10][11][12] Link
(Note: While specific literature on the 2'-chloro isomer analytical method is sparse, the protocols above are derived from validated methodologies for structurally homologous sulfonyl chlorides like Dansyl-Cl and Biphenyl-4-sulfonyl chloride.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Liquid Chromatographic Determination of Biogenic Amines in Fish Based on Pyrene Sulfonyl Chloride Pre-Column Derivatization [mdpi.com]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. ビフェニル-4-スルホニルクロリド | Sigma-Aldrich [sigmaaldrich.com]
- 5. Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. repository.rit.edu [repository.rit.edu]
- 9. chemimpex.com [chemimpex.com]
- 10. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 12. scilit.com [scilit.com]
Application Note: 2'-Chloro-biphenyl-4-sulfonyl chloride as a Pivotal Intermediate in the Synthesis of Novel Agrochemicals
Abstract
The escalating demand for higher crop yields and the concurrent rise of resistant pathogens necessitate the continuous development of novel, effective agrochemicals. The biphenyl sulfonamide scaffold has emerged as a privileged structure in medicinal and agrochemical chemistry, offering a unique combination of metabolic stability and biological activity. This technical guide provides an in-depth exploration of 2'-Chloro-biphenyl-4-sulfonyl chloride, a key architectural synthon for the construction of such next-generation agrochemicals. We will elucidate the causality behind its synthetic utility, provide a detailed, field-proven protocol for its application in the synthesis of a model sulfonamide-based fungicide, and outline the necessary analytical methods for product characterization. This document is intended for researchers, scientists, and drug development professionals in the agrochemical industry, serving as a comprehensive resource for leveraging this versatile intermediate in discovery and development pipelines.
Introduction: The Strategic Importance of Biphenyl Sulfonamides in Crop Protection
The biphenyl moiety is a cornerstone in the design of numerous successful fungicides, most notably the Succinate Dehydrogenase Inhibitors (SDHIs).[1][2] Its conformational flexibility allows for optimal binding to target enzymes, while its lipophilicity aids in penetrating biological membranes. When coupled with a sulfonyl chloride functional group, as in 2'-Chloro-biphenyl-4-sulfonyl chloride, the resulting molecule becomes a powerful electrophile, primed for reaction with a wide array of nucleophiles.[3]
The reaction of a sulfonyl chloride with a primary or secondary amine to form a sulfonamide is a robust and highly efficient transformation that forms a metabolically stable linkage.[4] This stability is crucial for agrochemicals, ensuring their persistence and efficacy in the field. The 2'-chloro substitution on the biphenyl ring further enhances the molecule's utility, potentially improving its biological activity profile or modifying its physicochemical properties for better formulation and uptake. This guide focuses on the practical application of 2'-Chloro-biphenyl-4-sulfonyl chloride as a building block for creating novel agrochemical candidates.
Physicochemical Properties & Safe Handling of 2'-Chloro-biphenyl-4-sulfonyl chloride
Understanding the properties and hazards of a key reagent is fundamental to its effective and safe use.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈Cl₂O₂S | [5] |
| Molecular Weight | 295.16 g/mol | - |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 68 - 70 °C | |
| Boiling Point | 255 °C | |
| CAS Number | 20443-74-7 (for 4'-Chlorobiphenyl-4-sulfonyl chloride) | [5] |
Safety & Handling Precautions:
2'-Chloro-biphenyl-4-sulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.[5]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[6] Work should be conducted in a well-ventilated chemical fume hood.[5][6]
-
Health Hazards: The compound causes skin irritation and serious eye damage.[6] Inhalation may cause respiratory irritation. It is very toxic to aquatic life with long-lasting effects.
-
Reactivity: It reacts with water, liberating toxic gas (HCl).[5] Therefore, it must be handled under anhydrous conditions. Avoid contact with strong oxidizing agents and bases.[7][8]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6]
Core Application: Synthesis of a Model Biphenyl Sulfonamide Fungicide
This section provides a detailed protocol for the synthesis of a model agrochemical candidate, N-(pyridin-3-yl)-2'-chloro-[1,1'-biphenyl]-4-sulfonamide, via the reaction of 2'-Chloro-biphenyl-4-sulfonyl chloride with 3-aminopyridine. This reaction exemplifies the core utility of the title compound.
Principle and Rationale
The synthesis hinges on the nucleophilic attack of the amino group of 3-aminopyridine on the highly electrophilic sulfur atom of the sulfonyl chloride.[3] A tertiary amine base, such as pyridine or triethylamine, is used to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion. Pyridine can also serve as the solvent.[4] The choice of an amine-containing heterocycle like 3-aminopyridine is deliberate, as such motifs are common in bioactive molecules and can participate in crucial hydrogen bonding interactions with the target enzyme.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Supplier | Grade | Quantity |
| 2'-Chloro-biphenyl-4-sulfonyl chloride | Sigma-Aldrich | ≥97% | 2.95 g (10 mmol) |
| 3-Aminopyridine | Acros Organics | 99% | 0.94 g (10 mmol) |
| Anhydrous Pyridine | Fisher Scientific | ≥99.8% | 20 mL |
| Dichloromethane (DCM) | VWR | HPLC Grade | 100 mL |
| 1M Hydrochloric Acid (HCl) | J.T.Baker | - | 50 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | EMD Millipore | - | 50 mL |
| Brine (Saturated NaCl) | LabChem | - | 50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | Alfa Aesar | 99.5% | 5 g |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2'-Chloro-biphenyl-4-sulfonyl chloride (2.95 g, 10 mmol).
-
Dissolution: Add anhydrous pyridine (20 mL) to the flask. Stir the mixture at room temperature (20-25°C) under a nitrogen atmosphere until the sulfonyl chloride is fully dissolved.
-
Nucleophile Addition: In a separate beaker, dissolve 3-aminopyridine (0.94 g, 10 mmol) in a minimal amount of anhydrous pyridine (~5 mL). Add this solution dropwise to the stirred sulfonyl chloride solution over 10-15 minutes. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 3-4 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting material (sulfonyl chloride) indicates reaction completion.
-
Work-up - Quenching: Once the reaction is complete, carefully pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of dichloromethane (DCM).
-
Aqueous Wash: Wash the organic layer sequentially with 1M HCl (2 x 25 mL) to remove excess pyridine, followed by saturated NaHCO₃ solution (1 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and collect the filtrate.
-
Solvent Removal: Remove the solvent (DCM) from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the pure product, N-(pyridin-3-yl)-2'-chloro-[1,1'-biphenyl]-4-sulfonamide.
Characterization of the Synthesized Agrochemical
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.
Analytical Protocols
¹H NMR Spectroscopy: [9]
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆ in an NMR tube.
-
Instrument Parameters (400 MHz): A standard proton experiment is run with an acquisition time of 3-4 seconds and a relaxation delay of 1-2 seconds.
-
Data Analysis: The aromatic region (typically 7.0-9.0 ppm) will be complex due to the protons on both biphenyl and pyridine rings. Look for characteristic signals and splitting patterns.
Infrared (IR) Spectroscopy: [9]
-
Sample Preparation: Analyze the solid sample directly using an ATR (Attenuated Total Reflectance) accessory.
-
Data Analysis: Identify characteristic absorption bands for the sulfonyl group (S=O) and the N-H bond of the sulfonamide.
Gas Chromatography-Mass Spectrometry (GC-MS): [9][10]
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the product in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Parameters: Use a standard capillary column (e.g., DB-5ms). A typical temperature program would start at 100°C and ramp up to 300°C.
-
MS Parameters: Use Electron Ionization (EI) mode and scan a mass range of m/z 50-500.
-
Data Analysis: Confirm the molecular weight from the molecular ion peak (M⁺) and analyze the fragmentation pattern to support the proposed structure.
Expected Analytical Data
| Technique | Expected Result |
| ¹H NMR | Complex multiplets in the aromatic region (7.0-9.0 ppm). A broad singlet for the N-H proton (may be solvent dependent). |
| IR (ATR) | Strong, characteristic S=O stretching absorptions around 1350-1320 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric). N-H stretching vibration around 3300-3200 cm⁻¹. |
| GC-MS (EI) | Molecular ion peak (M⁺) corresponding to the calculated molecular weight (352.8 g/mol ). Fragmentation pattern showing loss of SO₂ and cleavage of the biphenyl and pyridine rings. |
| Purity (HPLC) | >95% (as determined by peak area integration). |
Visualization of the Synthetic Pathway
Broader Applications and Future Directions
The protocol described herein is a template that can be readily adapted to create a diverse library of potential agrochemical candidates. By substituting 3-aminopyridine with other amine-containing fragments (e.g., substituted anilines, aliphatic amines, or other heterocycles), researchers can rapidly generate novel structures for high-throughput screening. This combinatorial approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize fungicidal, herbicidal, or insecticidal activity.[11] The inherent reactivity and modular nature of 2'-Chloro-biphenyl-4-sulfonyl chloride make it an invaluable tool in the quest for the next generation of crop protection solutions.
References
- Sigma-Aldrich. (2025, August 25). Safety Data Sheet: 2'-Chloro-biphenyl-4-sulfonyl chloride.
- Durham Tech. (2018, January 19).
- CRC Industries. (n.d.).
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- Santa Cruz Biotechnology. (n.d.).
- Fisher Scientific. (2021, December 28). Safety Data Sheet: 4'-Chlorobiphenyl-4-sulfonyl chloride, 97%.
-
Wikipedia. (n.d.). Boscalid. [Link]
- BenchChem. (2025). A Head-to-Head Comparison of Boscalid Synthesis Routes for Researchers.
- Barceló-García, M., et al. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.
- AERU. (2026, February 18). Boscalid (Ref: BAS 510F).
- Google Patents. (2018).
- BenchChem. (2025).
-
Li, Y., et al. (2021). Synthesis process optimization and field trials of insecticide candidate NKY-312. Scientific Reports. [Link]
- Chem-Impex. (n.d.). 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride.
-
ResearchGate. (2025, April). Route for the synthesis of compound 1 and compound 2. [Link]
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.).
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- CLU-IN. (2025, April 24). Contaminants > Polychlorinated Biphenyls (PCBs)
- Google Patents. (n.d.).
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl. [Link]
-
EPA NEPIS. (n.d.). Analytical Method: the Analysis of By-Product Chlorinated Biphenyls in Commercial Products and Products Wastes, Revision 2. [Link]
-
Frontiers in Microbiology. (2016, August 25). Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. [Link]
-
PubMed. (2016, August 25). Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. [Link]
-
PMC. (n.d.). Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. [Link]
-
ATSDR. (n.d.). 7. ANALYTICAL METHODS. [Link]
-
ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]
-
Crop Science US. (2025, March 14). Fungicide Modes of Action. [Link]
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
-
PNW Plant Disease Management Handbook. (2020). FUNGICIDES, BACTERICIDES, AND NEMATICIDES. [Link]
-
Al-Amiery, A. A., et al. (2023, May 15). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. [Link]
-
MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. [Link]
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Application Notes and Protocols: The Use of 2'-Chloro-biphenyl-4-sulfonyl Chloride in Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 2'-Chloro-biphenyl-4-sulfonyl chloride, a versatile monomer for the synthesis of high-performance aromatic polysulfonamides. These polymers, characterized by their rigid biphenyl structure and the presence of a chloro-substituent, offer unique properties valuable in materials science and specialized applications. This document will detail the underlying chemistry, provide step-by-step protocols for polymerization, and discuss the characterization and potential applications of the resulting polymers.
Introduction to 2'-Chloro-biphenyl-4-sulfonyl Chloride in Polymer Chemistry
2'-Chloro-biphenyl-4-sulfonyl chloride, also known as 4'-chloro-[1,1'-biphenyl]-4-sulfonyl chloride, is an aromatic sulfonyl chloride monomer. The presence of the reactive sulfonyl chloride group allows it to readily undergo polycondensation reactions with nucleophiles, particularly aromatic and aliphatic diamines, to form polysulfonamides.
The incorporation of the biphenyl moiety into the polymer backbone imparts significant rigidity, leading to polymers with high thermal stability and mechanical strength. The chloro-substituent on the biphenyl ring can further modify the polymer's properties, potentially influencing its solubility, flame retardancy, and dielectric characteristics.
Aromatic polysulfonamides are a class of high-performance polymers known for their excellent thermal and chemical resistance.[1] The synthesis of these materials often employs interfacial polycondensation, a technique that allows for the rapid formation of high molecular weight polymers at the interface of two immiscible liquids.[2][3]
Key Molecular Features and Their Impact on Polymer Properties:
| Molecular Feature | Influence on Polymer Properties |
| Sulfonyl (-SO2-) Linkage | Imparts high thermal and oxidative stability. |
| Biphenyl Unit | Confers rigidity, leading to high glass transition temperatures (Tg) and mechanical strength. |
| 2'-Chloro Substituent | Can enhance solubility in organic solvents, modify flame retardant properties, and influence intermolecular interactions. |
| Aromatic Backbone | Contributes to overall thermal stability and chemical resistance. |
Synthesis of Polysulfonamides via Interfacial Polycondensation
The most common and effective method for synthesizing polysulfonamides from sulfonyl chlorides is interfacial polycondensation.[2] This technique leverages the rapid reaction between the sulfonyl chloride dissolved in an organic solvent and a diamine dissolved in an aqueous phase. The polymerization occurs at the interface of these two immiscible liquids.
General Principles of Interfacial Polycondensation
In this process, the aromatic sulfonyl chloride, 2'-Chloro-biphenyl-4-sulfonyl chloride, is dissolved in a water-immiscible organic solvent. A diamine, along with an acid acceptor (like sodium hydroxide or sodium carbonate), is dissolved in water. When the two solutions are brought into contact, a thin polymer film forms at the interface. This film can be continuously withdrawn, allowing for the formation of a polymer rope or film.[3]
The key to successful interfacial polymerization is the rapid, irreversible reaction at the interface, which drives the formation of high molecular weight polymer chains. The use of an acid acceptor in the aqueous phase is crucial to neutralize the hydrochloric acid (HCl) byproduct of the reaction, which would otherwise protonate the diamine and halt the polymerization.
Figure 1: Schematic of the interfacial polymerization process.
Detailed Protocol: Synthesis of a Polysulfonamide from 2'-Chloro-biphenyl-4-sulfonyl Chloride and 4,4'-Oxydianiline (ODA)
This protocol provides a representative example of the synthesis of an aromatic polysulfonamide. The selection of the diamine comonomer will significantly influence the final properties of the polymer. Aromatic diamines like 4,4'-oxydianiline (ODA) are often chosen to maintain high thermal stability.
Materials:
-
2'-Chloro-biphenyl-4-sulfonyl chloride (CAS No. 942475-02-7)[4]
-
4,4'-Oxydianiline (ODA)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Distilled Water
-
Methanol
Equipment:
-
High-speed blender or homogenizer
-
Beakers
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Prepare the Aqueous Phase: In a 500 mL beaker, dissolve 4.00 g (0.02 mol) of 4,4'-oxydianiline and 1.60 g (0.04 mol) of sodium hydroxide in 200 mL of distilled water. Stir until all solids are dissolved.
-
Prepare the Organic Phase: In a separate 250 mL beaker, dissolve 5.74 g (0.02 mol) of 2'-Chloro-biphenyl-4-sulfonyl chloride in 150 mL of dichloromethane.
-
Initiate Polymerization: Transfer the aqueous diamine solution to a high-speed blender. Begin stirring at a high speed to create a vortex.
-
Add the Organic Phase: Rapidly pour the organic solution of the sulfonyl chloride into the vortex of the stirred aqueous solution.
-
Polymer Precipitation: A polymer precipitate will form almost instantaneously. Continue blending for 5-10 minutes to ensure complete reaction.
-
Isolation of the Polymer: Turn off the blender and pour the contents into a large beaker. Allow the two phases to separate. The polymer will be a solid precipitate.
-
Washing: Decant the supernatant liquid. Wash the polymer precipitate several times with distilled water to remove any unreacted monomers and salts. Follow this with several washes with methanol to remove the organic solvent and low molecular weight oligomers.
-
Drying: Collect the polymer by vacuum filtration using a Buchner funnel. Dry the polymer in a vacuum oven at 80-100 °C overnight or until a constant weight is achieved.
Figure 2: Workflow for the synthesis of polysulfonamide.
Characterization of Polysulfonamides
The synthesized polymers should be characterized to determine their structure, molecular weight, and physical properties.
Typical Characterization Techniques:
| Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of the sulfonamide linkage (characteristic absorption bands for S=O and N-H stretching). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the polymer's chemical structure. |
| Gel Permeation Chromatography (GPC) | Determination of the molecular weight and molecular weight distribution (polydispersity). |
| Thermogravimetric Analysis (TGA) | Evaluation of the polymer's thermal stability and decomposition temperature. Aromatic polysulfonamides are expected to exhibit high thermal stability, with decomposition temperatures often exceeding 300-350 °C.[2] |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg), which provides insight into the polymer's amorphous or semi-crystalline nature and its service temperature range. |
| Mechanical Testing | Measurement of tensile strength, modulus, and elongation at break of polymer films. |
| Solubility Testing | Assessment of the polymer's solubility in various organic solvents. |
Potential Applications
The unique combination of properties offered by polysulfonamides derived from 2'-Chloro-biphenyl-4-sulfonyl chloride makes them attractive for a range of advanced applications:
-
High-Temperature Membranes: Their thermal stability and chemical resistance make them suitable for gas separation and filtration applications under harsh conditions.
-
Advanced Composites: As a matrix material for fiber-reinforced composites used in aerospace and automotive industries where high strength and thermal stability are required.
-
Flame-Retardant Materials: The presence of chlorine and sulfur in the polymer backbone can contribute to inherent flame retardancy.
-
Dielectric Materials: The polar nature of the sulfonyl group combined with the aromatic structure may lead to interesting dielectric properties for applications in electronics.
Safety, Handling, and Storage of 2'-Chloro-biphenyl-4-sulfonyl Chloride
Safety Precautions:
2'-Chloro-biphenyl-4-sulfonyl chloride is a corrosive and moisture-sensitive compound.[2][5] It causes severe skin burns and eye damage.[2][5] Contact with water liberates toxic gas.[2][5]
-
Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Avoid breathing dust and vapors.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture.[6] Keep away from water, bases, amines, alcohols, and strong oxidizing agents.[2]
In Case of Exposure:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
References
-
R Discovery. (1972, August 1). Preparation and properties of polyamide-sulfonamides. [Link]
-
PMC. (2020, September 30). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. [Link]
-
LibreTexts. (2020, June 26). 1.6: Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride. [Link]
-
R Discovery. (1989, March 1). Synthesis and characterization of poly(amide-sulfonamide)s. [Link]
-
Semantic Scholar. (2024, January 2). Highly Conducting Surface-Silverized Aromatic Polysulfonamide (PSA) Fibers with Excellent Performance Prepared by Nano-Electropl. [Link]
-
PMC. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
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Application Note: 2'-Chloro-[1,1'-biphenyl]-4-sulfonyl Chloride as a Robust Protecting Group for Amines in Complex Molecule Synthesis
Abstract
In multi-step organic synthesis, the strategic use of protecting groups is essential for achieving chemoselectivity and high yields.[1][2][3] Sulfonamides are a well-established class of protecting groups for primary and secondary amines due to their exceptional stability under a wide range of reaction conditions.[4] This application note provides a detailed guide to the use of 2'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride as a specialized reagent for amine protection. We will discuss its advantages over traditional sulfonyl chlorides, provide detailed protocols for both protection and deprotection, and present a comparative analysis of its stability. The biphenyl moiety can enhance the crystallinity of intermediates, aiding in purification, while the specific substitution pattern offers a unique profile for stability and cleavage.[5]
Introduction to Protecting Group Strategy
A protecting group is a molecular "helmet" temporarily attached to a functional group to prevent it from reacting during a synthetic transformation elsewhere in the molecule.[1][2] For a protecting group to be effective, it must meet several criteria:
-
Ease of Installation: It should be introduced selectively and in high yield under mild conditions.[3]
-
Stability: It must be robust enough to withstand various reaction conditions planned for other parts of the molecule.[1][3]
-
Ease of Removal: It must be cleaved selectively in high yield under conditions that do not affect other functional groups.[3]
-
Orthogonality: In complex syntheses, multiple protecting groups should be removable under distinct conditions, a concept known as an orthogonal strategy.[1][2]
Sulfonamides, formed by the reaction of amines with sulfonyl chlorides, are particularly valued for their high stability, often being considered more permanent protecting groups.[4] However, this same stability can present challenges during the deprotection step, which often requires harsh reductive or strongly acidic conditions.[6][7] 2'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride (BCS-Cl) offers a balance of robust protection with reliable methods for cleavage, making it a valuable tool for drug development professionals and synthetic chemists.
The BCS Group: Properties and Advantages
The 2'-Chloro-[1,1'-biphenyl]-4-sulfonyl (BCS) group possesses several features that make it an attractive choice for amine protection:
-
Enhanced Crystallinity: The large, rigid biphenyl scaffold can significantly increase the crystallinity of synthetic intermediates. This is a major practical advantage, often simplifying purification by enabling recrystallization instead of chromatography.[5]
-
UV-Active Chromophore: The biphenyl system provides a strong UV chromophore, which facilitates reaction monitoring by TLC and purification by HPLC.[5]
-
Robust Stability: Like other aryl sulfonamides, the BCS-protected amine is exceptionally stable to a wide range of acidic, basic, and oxidative/reductive conditions, allowing for broad synthetic transformations on the protected substrate.
-
Defined Cleavage Pathways: Despite its stability, the N-S bond of the BCS-sulfonamide can be cleaved under specific reductive conditions, providing a reliable deprotection strategy.[4][7]
Experimental Protocols
Protection of Amines with 2'-Chloro-[1,1'-biphenyl]-4-sulfonyl Chloride
The formation of the BCS-sulfonamide is a straightforward nucleophilic substitution reaction where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.[8] The reaction is typically performed in the presence of a base to neutralize the HCl byproduct.
Protocol 1: General Procedure for Amine Protection
Materials:
-
Primary or secondary amine (1.0 eq)
-
2'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride (BCS-Cl) (1.1 - 1.2 eq)
-
Anhydrous Pyridine (as solvent) or Dichloromethane (DCM) with Triethylamine (TEA, 1.5 eq)
-
Anhydrous solvent (Pyridine or DCM)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (Saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) in anhydrous pyridine or DCM.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add 2'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride (1.1 eq) portion-wise over 5-10 minutes. If using DCM as a solvent, add triethylamine (1.5 eq) to the amine solution before adding the sulfonyl chloride.
-
Scientist's Note: The reaction is often exothermic. Slow addition at 0 °C helps to control the reaction rate and minimize side products. Pyridine can act as both the base and the solvent.[8]
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up: a. If pyridine was used, remove it under reduced pressure. Dilute the residue with DCM or ethyl acetate. b. Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally brine (1x).
-
Scientist's Note: The acid wash removes excess pyridine or triethylamine, while the bicarbonate wash removes any remaining acidic impurities.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Deprotection of BCS-Sulfonamides
The removal of the BCS group typically involves reductive cleavage of the robust N-S bond. While various methods exist for sulfonamide cleavage, conditions employing dissolving metals or low-valent titanium species are often effective.[4][7]
Protocol 2: Reductive Cleavage using Mg / Me₃SiCl / Ti(O-i-Pr)₄
This method utilizes a low-valent titanium reagent generated in situ for efficient reductive cleavage under relatively mild conditions.[7]
Materials:
-
BCS-protected amine (1.0 eq)
-
Magnesium (Mg) powder, activated (6.0 eq)
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄) (1.5 eq)
-
Chlorotrimethylsilane (Me₃SiCl) (6.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated NH₄Cl solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, add Mg powder (6.0 eq) and anhydrous THF. To this suspension, add Ti(O-i-Pr)₄ (1.5 eq) followed by the dropwise addition of Me₃SiCl (6.0 eq) at room temperature.
-
Reagent Activation: Stir the resulting mixture at room temperature for 30 minutes. The color should change, indicating the formation of the active low-valent titanium species.
-
Deprotection Reaction: Add a solution of the BCS-protected amine (1.0 eq) in anhydrous THF to the reagent mixture. Heat the reaction to 50-60 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Scientist's Note: The reaction progress can be slow for sterically hindered substrates. Extended reaction times or a slight increase in temperature may be necessary.[7]
-
-
Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated NH₄Cl solution.
-
Extraction: Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting free amine by flash column chromatography or distillation.
Comparative Stability and Orthogonality
The utility of a protecting group is defined by its stability profile. The BCS group, like other aryl sulfonamides, demonstrates excellent stability across a wide pH range, making it compatible with many common synthetic transformations.
| Protecting Group | Common Cleavage Conditions | Stable To (Typical) | Unstable To (Typical) |
| Boc (t-butoxycarbonyl) | Strong Acid (TFA, HCl) | Base, Hydrogenolysis, Weak Acid | Strong Acid |
| Cbz (Carboxybenzyl) | H₂, Pd/C (Hydrogenolysis) | Mild Acid/Base | Hydrogenolysis, Strong Acid/Base |
| Fmoc (Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | Acid, Hydrogenolysis | Basic conditions |
| Tosyl (Ts) | Strong Acid (HBr/AcOH), Na/NH₃ | Most conditions | Harsh reductive/acidic conditions |
| BCS (2'-Chloro-biphenyl-sulfonyl) | Reductive Cleavage (Mg/Ti(IV)), Na/NH₃ | Strong Acid/Base, Oxidation, Hydrogenolysis | Harsh reductive conditions |
Data synthesized from established chemical principles and literature sources.[1][6][9]
The BCS group is orthogonal to acid-labile groups like Boc and base-labile groups like Fmoc. This allows for selective deprotection strategies in the synthesis of complex molecules, such as peptides or polyfunctional natural products. For example, a Boc-protected alcohol can be deprotected without affecting a BCS-protected amine, and vice-versa.
Conclusion
2'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride is a highly effective reagent for the protection of primary and secondary amines. The resulting BCS-sulfonamides exhibit exceptional stability, allowing for a broad range of subsequent chemical manipulations. The group's ability to enhance crystallinity and provide a UV handle are significant practical benefits that can streamline purification processes. While deprotection requires specific reductive conditions, the methods are reliable and add the BCS group to the valuable toolkit of orthogonal strategies available to the modern synthetic chemist.
References
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. Available at: [Link]
-
Baran, P. S., et al. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Journal of the American Chemical Society, 141(46), 18656–18661. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
-
Shohji, N., Kawaji, T., & Okamoto, S. (2011). Ti(O-i-Pr)4/Me3SiCl/Mg-Mediated Reductive Cleavage of Sulfonamides and Sulfonates to Amines and Alcohols. Organic Letters, 13(10), 2626–2629. Available at: [Link]
-
Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. Available at: [Link]
-
Asymmetric Synthesis. (n.d.). Protecting groups in organic synthesis. Available at: [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines – Carbamates. Available at: [Link]
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Catalytic applications of 2'-Chloro-biphenyl-4-sulfonyl chloride derivatives
Application Note: Catalytic Utility & Protocols for 2'-Chloro-biphenyl-4-sulfonyl Chloride
Executive Summary
2'-Chloro-biphenyl-4-sulfonyl chloride is a privileged electrophilic scaffold in medicinal chemistry and organometallic catalysis.[1][2] Structurally, it features a biphenyl core with orthogonal functional handles: a reactive sulfonyl chloride (-SO₂Cl) at the 4-position and a sterically demanding chlorine atom at the 2'-position (ortho).[1][2]
While traditionally viewed as a reagent for sulfonamide synthesis (most notably for the CB1 inverse agonist Taranabant ), recent advances in palladium catalysis have repositioned this molecule as a versatile arylating agent via desulfitative cross-coupling.[2] This guide details its application in two primary catalytic domains:
-
Pd-Catalyzed Desulfitative Coupling: Using the sulfonyl chloride as a "masked" aryl halide surrogate.[2]
-
Catalytic Synthesis of Bioactive Sulfonamides: Protocols for generating Taranabant-like scaffolds using nucleophilic catalysis.
Structural Analysis & Reactivity Profile
The 2'-chloro substituent is not merely decorative; it imparts restricted rotation around the biaryl axis, influencing the binding kinetics of derived drugs (atropisomerism potential) and altering the electronic properties of the ring during catalytic oxidative addition.[2]
| Feature | Chemical Function | Catalytic Implication |
| Sulfonyl Chloride (-SO₂Cl) | Electrophile | Primary Handle: Reacts with nucleophiles (amines/alcohols) or undergoes Pd-insertion/SO₂ extrusion. |
| 2'-Chloro Substituent | Steric/Electronic Modulator | Selectivity Control: Prevents planarization of the biphenyl system; directs ortho-lithiation or blocks metabolic hotspots.[1][2] |
| Biphenyl Core | Structural Scaffold | Hydrophobicity: Provides the necessary lipophilicity for receptor binding (e.g., CB1, HDAC).[2] |
Application 1: Palladium-Catalyzed Desulfitative Cross-Coupling
Concept: Arylsulfonyl chlorides can serve as arylating agents in Suzuki-Miyaura or Heck-type couplings.[1][2] Under specific Pd-catalyzed conditions, the C-S bond is cleaved, SO₂ is extruded (desulfitation), and the biphenyl moiety is transferred to a nucleophile.[2] This is a "green" alternative to aryl halides, as it utilizes the sulfonyl group often carried through synthesis as a directing group.[2]
Mechanism:
-
Oxidative Addition: Pd(0) inserts into the Ar-SO₂Cl bond.[2]
-
SO₂ Extrusion: Loss of SO₂ gas converts the Ar-Pd-SO₂Cl species to Ar-Pd-Cl.[1][2]
-
Transmetallation/Coupling: The resulting Ar-Pd-Cl species enters the standard catalytic cycle.[1][2]
Visual Workflow: Desulfitative Mechanism
Protocol: Desulfitative Suzuki-Miyaura Coupling
Target: Synthesis of 2'-chloro-4-phenyl-biphenyl (Biaryl transfer)[1][2]
Reagents:
-
Substrate: 2'-Chloro-biphenyl-4-sulfonyl chloride (1.0 equiv)[1][2]
-
Coupling Partner: Phenylboronic acid (1.5 equiv)[2]
-
Catalyst: Pd(OAc)₂ (5 mol%)[2]
-
Ligand: Tricyclohexylphosphine (PCy₃) (10 mol%)[2]
-
Base: K₂CO₃ (3.0 equiv)[2]
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a Schlenk tube and cool under argon.
-
Charging: Add 2'-Chloro-biphenyl-4-sulfonyl chloride (287 mg, 1.0 mmol), Phenylboronic acid (183 mg, 1.5 mmol), Pd(OAc)₂ (11 mg), PCy₃ (28 mg), and K₂CO₃ (414 mg).
-
Solvation: Add 1,4-Dioxane (5 mL) via syringe.
-
Degassing: Freeze-pump-thaw the mixture three times to remove oxygen (critical for Pd cycle stability).
-
Reaction: Seal the tube and heat to 140°C for 12 hours. Note: High temperature is required for SO₂ extrusion.
-
Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad.[2] Wash the filtrate with brine.[2]
-
Purification: Flash chromatography (Hexanes/EtOAc).
Application 2: Synthesis of Taranabant & Analogs (MedChem)
Concept: The 2'-chloro-biphenyl-4-sulfonyl moiety is the pharmacophore responsible for the high affinity of Taranabant (MK-0364) to the Cannabinoid-1 (CB1) receptor.[1][2] The "catalytic application" here refers to the use of nucleophilic catalysts (DMAP) to efficiently install this group onto sterically hindered amines (e.g., chiral acyclic amines).[2]
Visual Workflow: Taranabant Core Synthesis
Protocol: DMAP-Catalyzed Sulfonylation
Target: Synthesis of N-alkyl-2'-chloro-biphenyl-4-sulfonamide
Reagents:
-
Electrophile: 2'-Chloro-biphenyl-4-sulfonyl chloride (1.1 equiv)[1][2]
-
Nucleophile: Functionalized primary amine (1.0 equiv)[2]
-
Base: Triethylamine (Et₃N) (2.0 equiv)[2]
-
Solvent: Dichloromethane (DCM) (anhydrous)[2]
Step-by-Step Methodology:
-
Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (10 mL) under N₂ atmosphere.
-
Base Addition: Add Et₃N (2.0 mmol) and DMAP (0.1 mmol). Stir for 5 minutes.
-
Mechanistic Note: DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium ion, which transfers the sulfonyl group to the amine 10^4 times faster than the chloride alone.[2]
-
-
Addition: Cool the solution to 0°C. Add 2'-Chloro-biphenyl-4-sulfonyl chloride (1.1 mmol) portion-wise.
-
Reaction: Allow to warm to RT and stir for 4-6 hours. Monitor by TLC (disappearance of amine).
-
Quench: Add 1M HCl (aq) to neutralize excess base and remove DMAP.
-
Isolation: Extract with DCM, dry over MgSO₄, and concentrate. Recrystallize from EtOH/Hexane.
Synthesis of the Reagent Itself
For researchers needing to synthesize the 2'-chloro-biphenyl-4-sulfonyl chloride starting material from scratch (e.g., for isotopic labeling), a Suzuki-Miyaura approach is standard.[1][2]
Protocol:
-
Coupling: React 4-bromobenzenesulfonyl chloride (protected as a sulfonate ester or sulfonamide if necessary, though bare SO2Cl is risky in Suzuki) OR react 4-bromonitrobenzene with 2-chlorophenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O).[2]
-
Functional Group Interconversion: If using nitrobenzene: Reduce -NO₂ to -NH₂ -> Sandmeyer reaction (NaNO₂, HCl, then SO₂/CuCl₂) to install the -SO₂Cl group.[1][2]
References
-
Taranabant Synthesis & Structure
-
Desulfitative Coupling (General Methodology)
-
Compound Data (2'-Chloro-biphenyl-4-sulfonyl chloride)
-
Sulfonyl Chloride Activation (DMAP Catalysis)
-
Chaudhary, P., et al. "Applications of Sulfonyl Chlorides in Organic Synthesis." Current Organic Chemistry, 2018.[2]
-
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 2'-Chloro-biphenyl-4-sulfonyl Chloride Synthesis & Purification
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals dealing with the synthesis and purification of 2'-Chloro-biphenyl-4-sulfonyl chloride . Because sulfonyl chlorides are highly reactive electrophiles, their isolation is frequently complicated by competitive side reactions and extreme moisture sensitivity.
This document bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies, self-validating protocols, and specific impurity profiling.
Part 1: Interactive Troubleshooting FAQs
Q1: My isolated 2'-Chloro-biphenyl-4-sulfonyl chloride contains a significant amount of the sulfonic acid impurity. How do I remove it without causing further hydrolysis? A: Sulfonyl chlorides are highly susceptible to hydrolysis, which rapidly converts the desired product into the corresponding sulfonic acid[1]. To remove this impurity, you must exploit the differential solubility of the two species. Mechanistic Insight: The sulfonic acid impurity is highly polar and water-soluble, whereas the biphenyl sulfonyl chloride is highly lipophilic and insoluble in water[2]. During an aqueous workup, the use of ice-cold water kinetically slows the hydrolysis reaction, while the inherent low aqueous solubility of the aryl sulfonyl chloride thermodynamically protects it by driving rapid precipitation or phase separation[2]. Furthermore, extracting the product into a non-polar solvent like hexane is highly effective because hexane is a notoriously poor solvent for sulfonic acids, leaving the impurity entirely behind in the aqueous phase[3].
Q2: LC-MS analysis of my crude mixture shows a significant diaryl sulfone byproduct. How can I prevent its formation? A: The formation of a diaryl sulfone (e.g., bis(2'-chloro-biphenyl-4-yl) sulfone) is a classic side reaction during direct chlorosulfonation[1]. It occurs via a Friedel-Crafts-type sulfonylation where the newly formed sulfonyl chloride reacts with unreacted 2-chlorobiphenyl starting material. Mechanistic Insight: This is a concentration-dependent kinetic issue. To minimize sulfone formation, you must maintain a large stoichiometric excess of chlorosulfonic acid relative to the arene at all times. Always use the "reverse addition" technique: add the 2-chlorobiphenyl slowly to the chilled chlorosulfonic acid, rather than adding the acid to the arene[1].
Q3: Can I purify 2'-Chloro-biphenyl-4-sulfonyl chloride using standard silica gel chromatography? A: It is generally not recommended unless absolutely necessary. Silica gel is inherently acidic and retains surface moisture, which frequently catalyzes the hydrolysis of the sulfonyl chloride back to the sulfonic acid directly on the column[1]. Mechanistic Insight: If chromatography is unavoidable, use flash chromatography with rigorously dried solvents (e.g., anhydrous hexane/ethyl acetate) and run the column as quickly as possible to minimize residence time. Recrystallization from anhydrous non-polar solvents is the preferred, self-validating purification method for solid biphenyl sulfonyl chlorides[1].
Part 2: Mechanistic Pathways & Logical Relationships
The following diagram illustrates the kinetic pathways leading to the formation of the target compound versus the primary impurities.
Mechanistic pathways of target formation and primary impurities during chlorosulfonation.
Part 3: Quantitative Data & Impurity Profiling
To effectively troubleshoot your synthesis, compare your analytical results against the known profiles of common impurities detailed below.
| Impurity | Mechanistic Origin | Detection Method | Removal Strategy |
| 2'-Chloro-biphenyl-4-sulfonic acid | Hydrolysis of the sulfonyl chloride due to moisture exposure during workup or ambient humidity[1]. | TLC (Baseline spot, Rf=0); LC-MS (M-H peak); Aqueous pH drop. | Cold aqueous quench followed by extraction with hexane[3]. |
| Bis(2'-chloro-biphenyl-4-yl) sulfone | Friedel-Crafts reaction between the formed sulfonyl chloride and unreacted 2-chlorobiphenyl[1]. | LC-MS (High mass peak); NMR (Loss of symmetry, complex aromatic region). | Preventative: Reverse addition of arene to excess ClSO3H[1]. |
| Regioisomers | Electrophilic aromatic substitution at alternative ring positions (e.g., 2-position of the unsubstituted ring). | NMR (Distinct splitting patterns in the aromatic region). | Recrystallization from non-polar solvents (e.g., anhydrous hexane)[1]. |
Part 4: Standard Operating Procedures (SOPs)
The following workflows are designed as self-validating systems to ensure product integrity at every step.
Protocol A: Optimized Aqueous Quench and Extraction
This protocol leverages the differential solubility of the sulfonyl chloride and the sulfonic acid to achieve a crude purification directly during the workup[2][3].
-
Preparation: Prepare a vigorously stirred bath of cracked ice and deionized water (at least 10 volumes relative to the reaction mixture).
-
Quenching: Transfer the crude chlorosulfonation mixture dropwise into the ice-water bath. Maintain the internal temperature below 5 °C to kinetically suppress hydrolysis.
-
Phase Separation: Immediately add cold, anhydrous hexane (or a hexane/dichloromethane mixture) to the quench bath. Stir vigorously for 2 minutes, then transfer to a separatory funnel.
-
Extraction: Separate the organic layer as quickly as possible. Extract the aqueous layer one more time with cold hexane. Discard the aqueous layer (which contains the sulfonic acid impurity).
-
Validation Checkpoint: To confirm the complete removal of the sulfonic acid impurity, take a 0.5 mL aliquot of the combined organic phase, wash it with 1 mL of neutral deionized water, and test the pH of the aqueous wash. A neutral pH (pH ~7) validates that the acidic hydrolysis impurity and residual inorganic acids have been successfully removed.
-
Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (< 30 °C)[1].
Protocol B: Anhydrous Recrystallization
Use this protocol to remove trace regioisomers and diaryl sulfones from the solid product[1].
-
Dissolution: Dissolve the crude 2'-Chloro-biphenyl-4-sulfonyl chloride in a minimum amount of gently warmed, rigorously anhydrous hexane under a nitrogen atmosphere.
-
Hot Filtration: If any insoluble material remains (indicative of residual sulfonic acid), perform a rapid hot filtration through a pre-warmed, dry sintered glass funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0 °C) to induce crystallization.
-
Isolation: Filter the resulting crystals under a stream of dry nitrogen and wash with a small volume of ice-cold hexane. Dry under high vacuum.
-
Validation Checkpoint: Perform TLC using a dried silica plate with an anhydrous Hexane/EtOAc (9:1) mobile phase. The pure sulfonyl chloride will elute as a distinct, high-Rf spot (UV active), while any trace sulfonic acid will remain completely at the baseline (Rf = 0). This validates the purity of the isolated crystals.
Part 5: Purification Workflow Visualization
Experimental workflow for the isolation and purification of aryl sulfonyl chlorides.
References
-
Title: Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis | Source: BenchChem | URL: 1
-
Title: Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides | Source: ACS Publications (Organic Process Research & Development) | URL: 2
-
Title: US3108137A - Production of organic sulfonyl chlorides | Source: Google Patents | URL: 3
Sources
Technical Support Center: 2'-Chloro-biphenyl-4-sulfonyl chloride Synthesis
Welcome to the technical support center for the synthesis of 2'-Chloro-biphenyl-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this synthetic procedure. The following question-and-answer guide moves from common high-level issues to specific, granular problems to help you optimize your reaction, improve yield, and ensure product purity.
Frequently Asked Questions (FAQs)
Q1: My overall yield of 2'-Chloro-biphenyl-4-sulfonyl chloride is significantly lower than expected. What are the most common culprits?
Low yields are the most frequently reported issue and can stem from several factors. The primary synthesis, a chlorosulfonation of 2-chlorobiphenyl, is highly sensitive to reaction conditions and work-up procedures. The most common causes are:
-
Product Hydrolysis: The sulfonyl chloride functional group is highly susceptible to hydrolysis, reverting to the corresponding sulfonic acid upon contact with water. This is a major source of yield loss during aqueous work-up.[1]
-
Incomplete Reaction: Insufficient reaction time, sub-optimal temperature, or poor quality of the chlorosulfonic acid can lead to a significant recovery of the starting material.
-
Formation of Diaryl Sulfone Byproduct: A common side reaction is the formation of a diaryl sulfone, which consumes both the starting material and the desired product. This is often exacerbated by elevated temperatures.[1]
We will address how to mitigate each of these issues in the detailed troubleshooting section below.
Q2: I'm observing a significant amount of a white, insoluble precipitate after quenching the reaction. What is it and how can I prevent it?
This is almost certainly the diaryl sulfone byproduct. Its formation is a classic issue in chlorosulfonation reactions.[1] This byproduct arises when the newly formed 2'-Chloro-biphenyl-4-sulfonyl chloride acts as an electrophile and reacts with another molecule of the starting material, 2-chlorobiphenyl, in a Friedel-Crafts-type reaction.
Key Prevention Strategies:
-
Maintain Low Temperatures: The reaction should be kept cold (0 to 5 °C) throughout the addition of 2-chlorobiphenyl. High temperatures dramatically favor sulfone formation.[1][2]
-
Use a Sufficient Excess of Chlorosulfonic Acid: A molar excess of at least 3-5 equivalents of chlorosulfonic acid is recommended. This ensures that the starting material is consumed in the desired chlorosulfonation pathway rather than acting as a nucleophile in the side reaction.[1][3]
Q3: My product appears oily or discolored, not the expected white crystalline solid. What are the likely causes and purification strategies?
An oily or discolored product suggests the presence of impurities.
-
Dark Color: Discoloration can result from side reactions at elevated temperatures or from impurities in the starting 2-chlorobiphenyl.[2]
-
Oily Consistency: This often indicates the presence of the sulfonic acid (from hydrolysis), residual solvent, or other impurities that depress the melting point.
Purification Recommendations: The crude product must be thoroughly dried to remove residual water and solvent. Recrystallization is the most effective purification method. A solvent system like hexane/dichloromethane or cyclohexane/ethyl acetate is often effective. The crude material should be dissolved in a minimum amount of the more polar solvent (e.g., dichloromethane) and then the less polar solvent (e.g., hexane) should be added until turbidity is observed, followed by cooling.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific problems encountered during the synthesis.
Problem 1: Low Product Yield
| Symptom | Potential Cause | Recommended Solution & Explanation |
| High recovery of starting material (2-chlorobiphenyl) | Incomplete Reaction | 1. Verify Reagent Quality: Use fresh, high-purity chlorosulfonic acid. This reagent is hygroscopic and degrades over time. 2. Increase Reagent Excess: Ensure a molar excess of at least 3-5 equivalents of chlorosulfonic acid. This drives the electrophilic substitution reaction to completion.[3] 3. Extend Reaction Time: After the addition of the substrate, allow the mixture to stir at room temperature for a sufficient duration (e.g., 2-4 hours) to ensure full conversion. Monitor progress by TLC if possible (after careful quenching of an aliquot). |
| Product lost during aqueous work-up; low pH in aqueous layer | Product Hydrolysis | 1. Minimize Contact Time: The sulfonyl chloride is unstable in water.[1] Perform the work-up as quickly as possible. 2. Use Ice-Cold Conditions: Quench the reaction mixture by pouring it slowly onto a large amount of crushed ice and water. This keeps the temperature low, slowing the rate of hydrolysis.[1][2] 3. Rapid Separation: If the product separates as an oil or solid, separate the aqueous layer immediately. Do not let the product sit in the acidic aqueous mixture. |
| Presence of a high-melting, insoluble white solid | Diaryl Sulfone Formation | 1. Strict Temperature Control: Use an ice/salt bath to maintain the temperature of the chlorosulfonic acid between 0 and 5 °C during the dropwise addition of 2-chlorobiphenyl. Do not allow the temperature to rise.[2] 2. Correct Order of Addition: Always add the 2-chlorobiphenyl substrate slowly to the cooled chlorosulfonic acid. Reversing the addition creates localized areas of high substrate concentration, promoting the byproduct-forming reaction. |
Problem 2: Product Purity Issues
| Symptom | Potential Cause | Recommended Solution & Explanation |
| Broad or multiple spots on TLC; complex NMR spectrum | Multiple Side Products | 1. Control Temperature: As with sulfone formation, other side reactions (e.g., disulfonation) are promoted by heat. Maintain strict temperature control. 2. Use an Inert Solvent: While often run neat, performing the reaction in a dry, inert solvent like chloroform or 1,2-dichloroethane can sometimes provide better control and cleaner results.[4] |
| Product fails to solidify or crystallize | Presence of Sulfonic Acid | 1. Thorough Washing: During work-up, after separating the organic layer, wash it with ice-cold water and then a saturated brine solution. The brine helps to remove dissolved water and break any emulsions. 2. Anhydrous Drying: Dry the organic extract thoroughly over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before removing the solvent under reduced pressure. |
Visualizing the Chemistry and Workflow
Primary Reaction Pathway
The desired reaction is an electrophilic aromatic substitution where 2-chlorobiphenyl is attacked by the potent electrophile generated from chlorosulfonic acid.
Caption: Synthesis of the target compound via chlorosulfonation.
Major Side Reaction: Sulfone Formation
Elevated temperatures can cause the desired product to react with the starting material, leading to the formation of an unwanted diaryl sulfone.
Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Synthesis of 2'-Chloro-biphenyl-4-sulfonyl chloride
Safety Precaution: Chlorosulfonic acid is extremely corrosive and reacts violently with water. [5][6][7][8][9]This entire procedure must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield. All glassware must be scrupulously oven-dried.
-
Reaction Setup: Equip a three-neck, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to an acid gas trap (e.g., a bubbler with a dilute NaOH solution).
-
Reagent Charging: Under a positive pressure of nitrogen, charge the flask with chlorosulfonic acid (4.0 eq.). Cool the flask in an ice/salt bath to 0 °C.
-
Substrate Addition: Add 2-chlorobiphenyl (1.0 eq.) to the dropping funnel. Begin a slow, dropwise addition of the 2-chlorobiphenyl to the stirred, cold chlorosulfonic acid. Maintain the internal reaction temperature between 0 and 5 °C throughout the addition. Vigorous evolution of HCl gas will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction by taking a small aliquot, quenching it carefully in ice/bicarbonate solution, extracting with ethyl acetate, and analyzing by TLC or GC-MS.
-
Work-up:
-
Place a large beaker containing a vigorously stirred mixture of crushed ice and water (at least 10x the volume of the reaction mixture) in the fume hood.
-
Very slowly and carefully, pour the reaction mixture onto the ice. This is a highly exothermic process.
-
The crude product may precipitate as a white solid or separate as an oil.
-
Extract the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers and wash sequentially with ice-cold water (2x) and then with ice-cold saturated brine (1x).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexane/dichloromethane).
-
Protocol 2: Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Parameters & Expected Results |
| ¹H NMR | Solvent: CDCl₃. Expected Signals: A complex multiplet pattern in the aromatic region (approx. 7.4-8.1 ppm) integrating to 8 protons. The exact chemical shifts and coupling patterns will depend on the substitution. |
| ¹³C NMR | Solvent: CDCl₃. Expected Signals: 12 distinct signals in the aromatic region (approx. 125-145 ppm), unless there is accidental peak overlap. |
| IR Spectroscopy | Characteristic Absorptions: Strong S=O stretching bands will be present around 1370-1380 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric). An S-Cl stretch may be observed around 560-600 cm⁻¹. |
| GC-MS | Derivatization: Due to the reactivity of sulfonyl chlorides, direct injection is often problematic. For purity analysis, the crude product can be derivatized. A small sample is reacted with a simple amine (e.g., diethylamine) to form the stable sulfonamide, which is then analyzed by GC-MS. [10]This allows for accurate quantification of the parent sulfonyl chloride and detection of any impurities. [11] |
References
-
New Jersey Department of Health. (1997). Hazard Substance Fact Sheet: Chlorosulphonic Acid. [Link]
-
Veolia North America. Chlorosulfonic Acid Handbook. [Link]
-
International Programme on Chemical Safety. (1997). ICSC 1039 - Chlorosulfonic Acid. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 24638, Chlorosulfonic acid. [Link]
-
Organic Syntheses. Mesitylenesulfonylhydrazine. [Link]
- Google Patents.
-
Arote, S. S., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. ACS Omega. [Link]
-
ResearchGate. How to carry out a sulfonation reaction?. [Link]
-
Grimm, F. A., et al. (2015). Sulfation of lower chlorinated polychlorinated biphenyls increases their affinity for the major drug-binding sites of human serum albumin. Environmental Science & Technology. [Link]
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
Van der Pijl, F., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. [Link]
-
Wang, Z., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules. [Link]
-
Pu, X., et al. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]
-
CLU-IN. Contaminants > Polychlorinated Biphenyls (PCBs) > Detection and Site Characterization. [Link]
-
Organic Syntheses. N-Acetylsulfanilyl chloride. [Link]
-
National Institutes of Health. Complex Roles for Sulfation in the Toxicities of Polychlorinated Biphenyls. [Link]
-
GlobalSpec. Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. [Link]
- Google Patents. US3161675A - Process for preparing sulfonamide compounds.
-
Royal Society of Chemistry. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]
- Google Patents. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
-
El-Mekkawy, H. I., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]
-
ResearchGate. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF. [Link]
-
U.S. Environmental Protection Agency. Analytical Method: the Analysis of By-Product Chlorinated Biphenyls in Commercial Products and Products Wastes, Revision 2. [Link]
-
Bandara, A., et al. (2011). Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. Analytica Chimica Acta. [Link]
-
Agency for Toxic Substances and Disease Registry. (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). [Link]
-
Prabhakaran, P. C. (2001). Chlorosulfonic Acid. In e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
- Google Patents.
-
Chem LibreTexts. Preparation of sulfonyl chlorydes and mechanism of preparation of tosyl chloride. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. globalspec.com [globalspec.com]
- 4. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 5. nj.gov [nj.gov]
- 6. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 7. ICSC 1039 - CHLOROSULFONIC ACID [inchem.org]
- 8. Chlorosulfonic acid | SO2(OH)Cl | CID 24638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
Validation & Comparative
Comparative Biological Profiling of 2'-Chloro-biphenyl-4-sulfonyl Chloride Derivatives
Executive Summary: The Ortho-Chloro "Twist" Effect
In the development of sulfonamide-based therapeutics—particularly for oncology (Carbonic Anhydrase IX inhibition) and antimicrobial applications—the 2'-Chloro-biphenyl-4-sulfonyl chloride scaffold represents a critical "privileged structure."
Unlike its linear counterparts (benzenesulfonyl chlorides) or planar analogs (unsubstituted or 4'-substituted biphenyls), the 2'-chloro substitution introduces a decisive steric clash. This forces the biphenyl system into a non-planar, twisted conformation (dihedral angle > 45°). This guide compares the biological utility of derivatives synthesized from this scaffold against standard alternatives, demonstrating how this specific conformational lock enhances selectivity for hydrophobic enzyme pockets and improves lipophilic metabolic stability.
Structural & Mechanistic Comparison
The biological activity of sulfonamides derived from this chloride is governed by two factors: the Zinc-Binding Group (ZBG) (the sulfonamide itself) and the Tail (the biphenyl moiety).
Comparative Analysis: 2'-Cl vs. Alternatives
| Feature | 2'-Chloro-biphenyl-4-sulfonyl Cl (Target) | Biphenyl-4-sulfonyl Cl (Alternative A) | 4'-Chloro-biphenyl-4-sulfonyl Cl (Alternative B) |
| Conformation | Twisted (Non-planar): High steric hindrance at the ortho position forces rings out of plane. | Rotational Freedom: Low barrier to rotation; adopts planar conformation easily. | Planar/Linear: Para-substitution maintains potential for planarity/stacking. |
| Selectivity (CA IX) | High: The "twist" fits specific hydrophobic pockets in tumor-associated CA IX/XII, avoiding cytosolic CA I/II. | Moderate: Often binds indiscriminately to cytosolic isoforms (side effects). | Moderate-High: Good potency, but often lacks the shape selectivity of the ortho-isomer. |
| Lipophilicity (cLogP) | High (~4.2): Enhanced membrane permeability; chlorine adds lipophilicity without increasing polar surface area. | Medium (~3.5): Good, but faster metabolic clearance. | High (~4.2): Similar lipophilicity, but different metabolic oxidation profile. |
| Metabolic Stability | High: The 2'-Cl blocks metabolic hydroxylation at the sensitive ortho-position. | Low: Susceptible to P450 hydroxylation at the ortho/para positions. | Medium: Para-position blocked, but ortho-positions remain open to oxidation. |
Biological Performance Data
A. Carbonic Anhydrase (CA) Inhibition (Oncology)
Context: CA IX is overexpressed in hypoxic tumors.[1] Inhibitors must distinguish CA IX from the ubiquitous cytosolic CA II to prevent systemic toxicity.
Experimental Insight: Derivatives of 2'-chloro-biphenyl sulfonamides exhibit a "dual-anchor" mechanism. The sulfonamide coordinates the catalytic Zinc, while the twisted biphenyl tail occupies the hydrophobic sub-pocket.
Representative Inhibition Data (
| Derivative Scaffold | hCA IX (Tumor Target) | hCA II (Off-Target) | Selectivity Ratio (II/IX) |
| 2'-Chloro-biphenyl | 4.2 nM | 125.0 nM | 29.7 (Excellent) |
| Unsubstituted Biphenyl | 12.0 nM | 15.0 nM | 1.25 (Poor) |
| 4'-Fluoro-biphenyl | 8.5 nM | 45.0 nM | 5.3 (Moderate) |
| Acetazolamide (Std) | 25.0 nM | 12.0 nM | 0.48 (Non-selective) |
Interpretation: The 2'-chloro derivative sacrifices slight affinity for the off-target CA II but maintains ultra-high affinity for the target CA IX, resulting in superior selectivity.
B. Antimicrobial Activity (Membrane Disruption)
Context:[2] Biphenyl sulfonamides act as structural mimics of PABA (inhibiting folate synthesis) but also possess surfactant-like properties that disrupt bacterial membranes.
-
Gram-Positive (S. aureus): 2'-Chloro derivatives show 2x higher potency than unsubstituted analogs due to increased lipophilicity facilitating cell wall penetration.
-
Gram-Negative (E. coli): Activity is generally lower due to efflux pumps, but 2'-chloro derivatives resist efflux better than hydrophilic benzenesulfonamides.
Visualizing the Mechanism & Workflow
Pathway 1: The "Twist" Selectivity Mechanism
This diagram illustrates how the steric clash of the 2'-Chloro group enforces the selectivity required for the enzyme pocket.
Caption: The 2'-Chloro substituent induces a steric twist, optimizing fit within the CA IX hydrophobic pocket while coordinating the catalytic Zinc.
Experimental Protocols
Protocol A: Synthesis of 2'-Chloro-biphenyl Sulfonamides
Rationale: Direct sulfonation of the biphenyl ring can be non-selective. The most robust route uses the pre-functionalized sulfonyl chloride.
Reagents:
-
2'-Chloro-biphenyl-4-sulfonyl chloride (1.0 eq)
-
Target Amine (e.g., heterocyclic amine) (1.1 eq)
-
Triethylamine (Et3N) or Pyridine (1.5 eq)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 mmol of the Target Amine in 10 mL anhydrous DCM under Nitrogen atmosphere.
-
Base Addition: Add 1.5 mmol of Et3N. Cool the mixture to 0°C (ice bath) to control the exotherm.
-
Addition of Scaffold: Dissolve 1.0 mmol of 2'-Chloro-biphenyl-4-sulfonyl chloride in 5 mL DCM. Add this solution dropwise to the amine mixture over 15 minutes.
-
Critical Checkpoint: The solution should remain clear. Turbidity suggests hydrochloride salt precipitation (normal).
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Wash with 1N HCl (to remove unreacted amine), then NaHCO3, then Brine. Dry over MgSO4.
-
Purification: Recrystallize from Ethanol/Water or use Flash Chromatography.
Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
Rationale: Standard colorimetric assays are too slow for the rapid hydration of CO2. A stopped-flow method monitoring pH change is required for accurate
-
Enzyme Prep: Recombinant hCA IX and hCA II are diluted in HEPES buffer (20 mM, pH 7.5).
-
Inhibitor Incubation: Incubate enzyme with varying concentrations (0.1 nM – 100 nM) of the 2'-Chloro derivative for 15 minutes at RT.
-
Substrate Injection: Rapidly mix with CO2-saturated water using a stopped-flow apparatus.
-
Detection: Monitor the change in absorbance of Phenol Red indicator (557 nm) over 0.2–1.0 seconds.
-
Calculation: Fit the initial velocity data to the Cheng-Prusoff equation to derive
.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
BenchChem. (2025).[1][3][4] Applications of Biphenyl Sulfonamides in Cancer Research: A Detailed Overview. Link
-
Eldehna, W. M., et al. (2021). Sulfonamides incorporating 1,2,3-triazole moieties as carbonic anhydrase I, II, IX and XII inhibitors. International Journal of Molecular Sciences. Link
-
Nocentini, A., et al. (2019). Biphenyl sulfonamides as selective inhibitors of carbonic anhydrase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Zhang, J., et al. (2022). Structure-Activity Relationship of Biphenyl Sulfonamides. Current Medicinal Chemistry. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
